2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Beschreibung
The exact mass of the compound 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19774-97-1 | |
| Record name | MLS002639096 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a phenoxyacetic acid derivative with potential applications in pharmaceutical and agrochemical research. While a specific CAS number for this compound is not readily found in public databases, suggesting its novelty, this document extrapolates its likely properties, synthesis, and biological potential based on established knowledge of structurally related analogs. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the unique characteristics of this molecule.
Introduction and Chemical Identity
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid belongs to the well-established class of phenoxyacetic acids. This class of compounds is characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the para position and a cyclohexyl group at the ortho position, are expected to confer distinct physicochemical and biological properties.
While a dedicated CAS number for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid has not been identified, a closely related structure, [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester, is registered under CAS No. 148304-77-2 [1]. This highlights the existence of similar chemical scaffolds in the scientific literature.
Phenoxyacetic acid derivatives have a rich history of application, ranging from widely used herbicides to diverse pharmacological agents with anti-inflammatory, anticonvulsant, and antibacterial activities.[2][3][4] The introduction of a bulky, lipophilic cyclohexyl group alongside a halogen atom on the phenoxy ring presents an intriguing modification that warrants detailed investigation for novel applications.
Predicted Physicochemical Properties
Based on the known properties of analogous compounds such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and other chlorinated phenoxyacetic acids, we can predict the general physicochemical characteristics of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.[5][6]
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₄H₁₇ClO₃ | Based on the chemical structure. |
| Molecular Weight | ~284.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid. | Phenoxyacetic acids are typically crystalline solids at room temperature.[3] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, ether, and acetone. | The presence of the nonpolar cyclohexyl group and the chlorine atom is expected to decrease water solubility compared to unsubstituted phenoxyacetic acid. Chlorination of the phenoxyacetic acid backbone generally leads to a decrease in water solubility.[5] |
| pKa | Estimated to be in the range of 3-4. | The carboxylic acid moiety will be acidic. The pKa of (4-chloro-2-methylphenoxy)acetic acid is approximately 3.13.[6] |
| LogP | Expected to be > 3. | The lipophilic cyclohexyl group will significantly increase the octanol-water partition coefficient, suggesting a high potential for bioaccumulation. |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is the Williamson ether synthesis. This well-established reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (phenoxide).
Overall Reaction:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-chloro-2-cyclohexylphenol in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add 1.5 equivalents of a weak base, such as potassium carbonate (K₂CO₃), to the solution. The base will deprotonate the phenol to form the more nucleophilic phenoxide.
-
Alkylation: Add 1.2 equivalents of ethyl chloroacetate to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
-
Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification and Characterization: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activity and Mechanism of Action
The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.
Potential as a Herbicide:
Many chlorinated phenoxyacetic acids, such as 2,4-D and MCPA, are synthetic auxins that act as herbicides.[6] They mimic the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds, ultimately causing their death. The presence of the 4-chloro substituent in the target molecule suggests a potential for herbicidal activity. The bulky 2-cyclohexyl group may influence its selectivity and potency.
Caption: Putative mechanism of herbicidal action via the auxin pathway.
Potential Pharmacological Applications:
Phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications. Recent studies have shown that some analogs possess anti-inflammatory, and anticonvulsant properties.[7]
-
Anti-inflammatory Activity: Some phenoxyacetic acid derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8] The structural features of 2-(4-chloro-2-cyclohexylphenoxy)acetic acid could allow it to fit into the active site of COX enzymes, potentially leading to anti-inflammatory effects.
-
Anticonvulsant Activity: The exact mechanism for the anticonvulsant activity of phenoxyacetic acid derivatives is still under investigation, but it is an active area of research.[7]
Analytical Methodologies
The analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in various matrices would likely follow established protocols for other phenoxyacetic acid herbicides.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common technique for extracting phenoxyacetic acids from aqueous samples. The pH of the sample is adjusted to an acidic level to ensure the analyte is in its protonated, more organic-soluble form.
-
Solid-Phase Extraction (SPE): Offers a more efficient and selective method for sample cleanup and concentration.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), HPLC is a powerful tool for the separation and quantification of phenoxyacetic acids.
-
Gas Chromatography (GC): Often used after a derivatization step (e.g., methylation) to convert the non-volatile carboxylic acid into a more volatile ester. GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity.
In Silico ADME/Tox Prediction
Computational tools can provide valuable insights into the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a novel compound before extensive experimental work is undertaken.[9][10][11][12][13]
-
Absorption: The predicted high LogP value suggests that the compound is likely to be well-absorbed through passive diffusion across biological membranes.
-
Distribution: The lipophilic nature of the molecule may lead to its distribution into fatty tissues.
-
Metabolism: The phenoxyacetic acid structure may be susceptible to metabolism via hydroxylation of the aromatic or cyclohexyl ring, followed by conjugation.
-
Toxicity: The toxicology of cyclohexane-containing aromatic compounds can vary. While cyclohexane itself can have effects on the central nervous system, the overall toxicity of the target molecule would need to be experimentally determined.[10]
Conclusion and Future Directions
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid represents an unexplored molecule within the versatile class of phenoxyacetic acids. Based on the extensive knowledge of its analogs, it holds potential for applications in both agriculture and medicine. The proposed synthesis via Williamson ether synthesis offers a straightforward route to obtain this compound for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain a pure sample of the compound, and its structure should be unequivocally confirmed using modern analytical techniques. A CAS number should then be registered.
-
Physicochemical Property Determination: Experimental measurement of key properties such as melting point, solubility, and pKa is crucial for its practical application and for validating in silico predictions.
-
Biological Screening: The compound should be screened for a wide range of biological activities, including herbicidal, anti-inflammatory, antimicrobial, and anticonvulsant effects.
-
Toxicological Evaluation: A comprehensive toxicological assessment is necessary to determine its safety profile for any potential application.
This technical guide provides a solid starting point for researchers to embark on the exploration of this novel and potentially valuable chemical entity.
References
- Bar, T., et al. (Year). Synthesis of new substitutes of phenoxy hydrazide analogs and their in vitro antibacterial and antifungal activities. Journal Name, Volume(Issue), pages.
- Gleeson, M. P. (2011). In silico predictions of ADME-Tox properties: drug absorption. PubMed.
- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (Year). PubMed.
- Priyanka, et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Toxicity of Cyclohexane. (2022). ChemicalBook.
- Comparative Design, In Silico Dockingand Predictive ADME/ TOX Properties of Some Novel 2, 4-hydroxy Derivatives of Thiazolidine-2, 4-diones as PPARγ Modulator. (2017).
- 2-cyclohexyloxyethanol - Organic Syntheses Procedure. (n.d.).
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
- 2,2-Bis(4-chlorophenoxy)acetic acid. (n.d.). CAS Common Chemistry.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
- In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). (2025). PubMed.
- 2-(4,4-Difluorocyclohexyl)acetic acid. (n.d.). PubChem.
- Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. (n.d.). RSC Publishing.
- A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies. (2025).
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (n.d.). RSC Publishing.
- [2-(4-Chloro-phenoxy)-cyclohex-(E)-ylidene]-acetic acid ethyl ester. (n.d.). MOLBASE.
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. (n.d.).
- Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. (n.d.).
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
- 2,4-Dichlorophenoxy Acetic Acid. (n.d.). SCBT.
- CAS No. 94-75-7 - 2,4-Dichlorophenoxy acetic acid. (n.d.). AccuStandard.
- CAS No : 1197-54-2 | Product Name : 2-(4-Aminocyclohexyl)acetic Acid. (n.d.).
- (4-chloro-2-Methylphenoxy)acetic acid. (n.d.). PubChem.
- 2-(4-Hydroxycyclohexyl)acetic Acid. (n.d.). LGC Standards.
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An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis is presented as a two-step process, beginning with the regioselective alkylation of 4-chlorophenol, followed by a Williamson ether synthesis to introduce the acetic acid moiety. This document is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also the underlying scientific principles that govern the reaction pathway, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview of the Synthesis
The synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is strategically designed in two key stages. This approach allows for the controlled construction of the molecule, maximizing the yield and purity of the final product.
Step 1: Friedel-Crafts Alkylation of 4-Chlorophenol. The initial step involves the introduction of a cyclohexyl group onto the 4-chlorophenol backbone. This is achieved through a Friedel-Crafts alkylation reaction, a cornerstone of aromatic chemistry. The primary challenge in this step is to direct the bulky cyclohexyl group to the ortho position relative to the hydroxyl group, overcoming the inherent steric hindrance.
Step 2: Williamson Ether Synthesis. The second stage of the synthesis employs the classic Williamson ether synthesis. This reaction facilitates the formation of an ether linkage between the synthesized 4-chloro-2-cyclohexylphenol and an acetic acid derivative. This step is generally high-yielding and reliable for the formation of phenoxyacetic acids.
The overall synthetic workflow is depicted below:
Caption: A high-level overview of the two-step synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Step 1: Regioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene presents a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the substitution is directed to the ortho position. However, achieving high regioselectivity for the ortho-alkylation over the formation of other byproducts is critical.
Mechanistic Insights
The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The catalyst protonates the cyclohexene, generating a cyclohexyl carbocation, which then acts as the electrophile. The electron-rich aromatic ring of 4-chlorophenol attacks the carbocation, leading to the formation of a sigma complex, which is then deprotonated to restore aromaticity and yield the alkylated phenol.
While various catalysts can be employed, including zeolites and mineral acids like sulfuric or phosphoric acid, the choice of catalyst and reaction conditions significantly influences the ortho/para selectivity.[1] For this synthesis, a solid acid catalyst is often preferred to minimize corrosion and simplify work-up procedures.
Experimental Protocol: Synthesis of 4-Chloro-2-cyclohexylphenol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorophenol | 128.56 | 12.86 g | 0.1 |
| Cyclohexene | 82.14 | 10.27 mL (8.21 g) | 0.1 |
| Zeolite H-BEA | - | 2.0 g | - |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenol (12.86 g, 0.1 mol) and Zeolite H-BEA catalyst (2.0 g) in toluene (50 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add cyclohexene (10.27 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the catalyst with a small amount of toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to isolate 4-chloro-2-cyclohexylphenol.
Step 2: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and versatile method for preparing ethers.[2] In this step, the phenoxide ion of 4-chloro-2-cyclohexylphenol, generated by a strong base, acts as a nucleophile and attacks the electrophilic carbon of a chloroacetic acid derivative, leading to the formation of the desired phenoxyacetic acid via an SN2 mechanism.[2]
Mechanistic Insights
The reaction proceeds in two stages. First, the phenolic proton of 4-chloro-2-cyclohexylphenol is abstracted by a strong base, such as sodium hydroxide, to form a sodium phenoxide. This phenoxide is a potent nucleophile. In the second stage, the phenoxide attacks the alpha-carbon of sodium chloroacetate, displacing the chloride ion and forming the ether linkage. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic intermediates.
Caption: The key stages of the Williamson ether synthesis for the target molecule.
Experimental Protocol: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-cyclohexylphenol | 210.69 | 21.07 g | 0.1 |
| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 |
| Chloroacetic Acid | 94.50 | 10.4 g | 0.11 |
| Water | - | 100 mL | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (8.8 g, 0.22 mol) in water (50 mL).
-
To this solution, add 4-chloro-2-cyclohexylphenol (21.07 g, 0.1 mol) and stir until a clear solution is obtained.
-
In a separate beaker, carefully neutralize chloroacetic acid (10.4 g, 0.11 mol) with a portion of the sodium hydroxide solution prepared in step 1, keeping the temperature below 20 °C with an ice bath.
-
Add the sodium chloroacetate solution to the flask containing the sodium 4-chloro-2-cyclohexylphenoxide.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.[3]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid will form.[3]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization and Data
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point indicates a high degree of purity.
-
1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Expected Data:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| 1H NMR (CDCl3) | Peaks corresponding to aromatic, cyclohexyl, methylene, and carboxylic acid protons |
| IR (KBr, cm-1) | ~3000 (broad, O-H), ~1700 (C=O), ~1250 (C-O-C) |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. By carefully controlling the reaction conditions in both the Friedel-Crafts alkylation and the Williamson ether synthesis steps, high yields and purity of the target molecule can be achieved. This guide serves as a valuable resource for researchers and scientists, enabling them to synthesize this compound for further investigation and application.
References
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Polish Patent PL211851B1, "Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid," Google Patents.
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"Friedel-Crafts Alkylation," Chemistry LibreTexts, July 18, 2015.
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U.S. Patent 1917823A, "Method for manufacture of cyclohexylphenols," Google Patents.
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"This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic acid," CDN.
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"The Williamson Ether Synthesis," Master Organic Chemistry, October 24, 2014.
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"Synthesis of Cyclohexylphenols | Request PDF," ResearchGate.
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"Friedel–Crafts reaction," Wikipedia.
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Chinese Patent CN102295561A, "Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate," Google Patents.
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"The Williamson Ether Synthesis," Department of Chemistry, University of Massachusetts.
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"A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone, accomplished by systematic process development studies," ResearchGate.
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"lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters," Organic Syntheses.
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"Experiment 06 Williamson Ether Synthesis," Department of Chemistry, University of Wisconsin-Stout.
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"Intramolecular Friedel-Crafts Reactions," Master Organic Chemistry, May 30, 2018.
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"One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite," Green Chemistry (RSC Publishing).
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European Patent EP0539462A1, "A method for preparing 4-chloro-2-methylphenoxyalkanoic acids," Google Patents.
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"11.8: Williamson Ether Synthesis," Chemistry LibreTexts, July 5, 2021.
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"rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d," MDPI.
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"Sodium 2-chloro-2,2-difluoroacetate," YouTube, April 26, 2025.
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"Application Notes and Protocols: Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene," Benchchem.
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"THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE," Organic Syntheses.
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"Williamson Ether Synthesis," Chemistry Steps.
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"Friedel-Crafts Alkylation with Practice Problems," Chemistry Steps, January 2, 2022.
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"Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts," ICP - Instituto de Catálisis y Petroleoquímica. phenol-via-phenol-hydroalkylation-using-co2p-zeolite-catalysts/)
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of pharmacology and agricultural science to postulate its biological activities. Drawing upon structure-activity relationships of analogous phenoxyacetic acid derivatives, we explore two primary hypothesized mechanisms: modulation of plant growth through synthetic auxin activity and inhibition of the cyclooxygenase (COX) enzymes, suggesting potential applications in both agriculture and therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the empirical investigation of this compound.
Introduction and Molecular Profile
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid core. The structure is distinguished by a chlorine atom at the para-position (position 4) and a bulky, non-aromatic cyclohexyl group at the ortho-position (position 2) of the phenyl ring. The fundamental structure of phenoxyacetic acid consists of a phenyl ring linked to an acetic acid moiety through an ether bond.[1] The biological activity of its analogues is significantly influenced by the nature, position, and number of substituents on the aromatic ring.[1] This unique substitution pattern suggests the potential for multifaceted biological interactions.
The phenoxyacetic acid scaffold is a versatile pharmacophore, present in a wide range of biologically active molecules, from pharmaceuticals to herbicides.[2] This guide will dissect the probable molecular interactions of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid based on the established activities of its structural analogues.
Hypothesized Mechanism of Action I: Synthetic Auxin Activity
A primary putative mechanism of action for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is its function as a synthetic auxin, a class of molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). This activity is characteristic of many phenoxyacetic acid derivatives, such as the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[3]
The Auxin Signaling Pathway
In plants, auxins are critical regulators of growth and development. They bind to specific receptor proteins, initiating a signaling cascade that ultimately alters gene expression. This leads to physiological responses such as cell elongation, division, and differentiation. Synthetic auxins like 2,4-D disrupt this finely tuned process by causing uncontrolled and unsustainable growth, leading to the death of susceptible plants, particularly broadleaf weeds.[3]
Structural Rationale for Auxin-like Activity
The herbicidal activity of phenoxyacetic acid derivatives is dependent on the substituents on the aromatic ring.[4] The presence of a chlorine atom at the 4-position, as seen in the subject molecule, is a common feature in many active phenoxy herbicides. Furthermore, a study on related compounds revealed that a derivative containing a (4-chloro-2-methyl-phenoxy)acetoxy moiety exhibited significant herbicidal activity, suggesting that a bulky alkyl group at the ortho-position is conducive to this effect.[5] The cyclohexyl group in 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, being a large, lipophilic substituent, could enhance the binding affinity to auxin receptors, potentially leading to potent herbicidal effects.
Diagram: Hypothesized Auxin-like Mechanism of Action
Caption: Hypothesized binding of the compound to plant auxin receptors.
Hypothesized Mechanism of Action II: Cyclooxygenase (COX) Inhibition
The phenoxyacetic acid scaffold is also a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is therefore plausible that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.
The Role of COX Enzymes in Inflammation
COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]
Structural Rationale for COX Inhibition
Several studies have demonstrated that phenoxyacetic acid derivatives can act as COX inhibitors.[6] The anti-inflammatory activity of substituted (2-phenoxyphenyl)acetic acids has been described, with halogen substitution on the phenoxy ring enhancing this activity.[8] The 4-chloro substituent on our molecule of interest aligns with this finding. The bulky and lipophilic cyclohexyl group at the 2-position could potentially enhance binding to the hydrophobic channel of the COX active site, possibly contributing to selectivity for COX-2, which has a larger active site than COX-1.
Diagram: Hypothesized COX Inhibition Pathway
Caption: Postulated inhibition of the COX-2 enzyme by the compound.
Experimental Protocols for Mechanism Elucidation
To empirically validate the hypothesized mechanisms of action, a series of targeted in vitro and in vivo assays are recommended.
Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
A plausible synthetic route would involve the Williamson ether synthesis, a common method for preparing phenoxyacetic acid derivatives.[1]
Protocol:
-
Deprotonation of Phenol: Dissolve 4-chloro-2-cyclohexylphenol in a suitable aprotic solvent (e.g., acetone or DMF). Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.
-
Alkylation: Add ethyl bromoacetate to the reaction mixture and heat under reflux. The phenoxide will act as a nucleophile, displacing the bromide to form the ethyl ester of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
In Vitro Assays for Herbicidal Activity
Protocol: Seed Germination and Seedling Growth Assay
-
Prepare a series of concentrations of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in a suitable solvent (e.g., DMSO) and then dilute in water.
-
Place seeds of a susceptible broadleaf plant (e.g., Arabidopsis thaliana or cress) on filter paper in petri dishes.
-
Moisten the filter paper with the different concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).
-
Incubate the petri dishes under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length.
-
Calculate the IC50 value for each parameter to quantify the herbicidal potency.
In Vitro Assays for COX Inhibition
Protocol: COX-1/COX-2 Inhibition Assay
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically measure the peroxidase activity of the COX enzymes.
-
Prepare a range of concentrations of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
-
Incubate the test compound with purified ovine or human COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin G2, which is subsequently reduced by the peroxidase component of the enzyme, leading to a colorimetric or fluorometric signal.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1) / IC50 (COX-2) will provide the selectivity index.
Data Presentation: A Comparative Framework
While specific data for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is not yet available, the following table provides a template for presenting future experimental findings in comparison to known standards.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Broadleaf Weed Growth | To be determined | N/A | This study |
| 2,4-D | Broadleaf Weed Growth | Literature Value | N/A | [3] |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | COX-1 | To be determined | To be determined | This study |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | COX-2 | To be determined | To be determined | This study |
| Celecoxib (Commercial COX-2 Inhibitor) | COX-1 | ~15 | >200 | [6] |
| Celecoxib (Commercial COX-2 Inhibitor) | COX-2 | ~0.05 | >200 | [6] |
Conclusion
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid presents an intriguing molecular architecture with the potential for dual biological activities. Based on established structure-activity relationships, it is hypothesized to function as a synthetic auxin herbicide and/or a cyclooxygenase inhibitor. The bulky, lipophilic cyclohexyl group at the ortho-position is predicted to be a key determinant of its biological profile, potentially enhancing its potency and selectivity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses. Further research into this compound is warranted to fully elucidate its mechanism of action and to explore its potential applications in agriculture and medicine.
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1332. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Introduction: Elucidating the Molecular Architecture
This document is designed for researchers and scientists, offering not just predicted data, but also the underlying scientific rationale and field-proven methodologies for acquiring and interpreting the spectra. By leveraging data from analogous structures and fundamental spectroscopic principles, we can construct a detailed and reliable spectroscopic profile.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Numbering scheme for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the cyclohexyl and aromatic protons. A higher field spectrometer (≥500 MHz) is recommended to achieve optimal resolution.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which will exchange with D₂O. |
| ~7.2-7.4 | Doublet | 1H | H-5 | Aromatic proton ortho to the chlorine atom, showing coupling to H-3. |
| ~7.0-7.2 | Doublet of Doublets | 1H | H-3 | Aromatic proton ortho to the cyclohexyl group and meta to the chlorine, showing coupling to H-5. |
| ~6.8-7.0 | Doublet | 1H | H-6 | Aromatic proton ortho to the ether linkage. |
| ~4.7 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the carbonyl group. For similar phenoxyacetic acids, this signal appears around 4.6-4.7 ppm.[1] |
| ~2.8-3.2 | Multiplet | 1H | H-1' | The methine proton of the cyclohexyl group directly attached to the aromatic ring will be deshielded. |
| ~1.2-2.0 | Multiplets | 10H | Cyclohexyl CH₂ | The remaining ten protons of the cyclohexyl group will appear as a series of complex, overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C-8 (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic region.[2] |
| ~150-155 | C-1 | Aromatic carbon bearing the ether oxygen. |
| ~135-140 | C-2 | Aromatic carbon bearing the cyclohexyl group. |
| ~128-132 | C-4 | Aromatic carbon bearing the chlorine atom. |
| ~125-130 | C-5 | Aromatic CH. |
| ~120-125 | C-3 | Aromatic CH. |
| ~110-115 | C-6 | Aromatic CH. |
| ~65-70 | C-7 (-O-CH₂-) | The methylene carbon of the acetic acid side chain. |
| ~35-45 | C-1' | The methine carbon of the cyclohexyl group attached to the aromatic ring. |
| ~25-35 | C-2', C-3', C-4', C-5', C-6' | The five methylene carbons of the cyclohexyl ring will have distinct but closely spaced signals. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR-based structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 5 seconds (to ensure quantitative integration of the carboxylic acid proton), and 16-32 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition: To unambiguously assign the complex aromatic and cyclohexyl signals, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The COSY spectrum will reveal proton-proton coupling networks, while the HSQC will correlate each proton to its directly attached carbon.
-
Data Processing and Interpretation: Process the raw data using appropriate software. The combination of 1D and 2D spectra will allow for a complete and confident assignment of all proton and carbon signals.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[3] |
| ~2930, ~2850 | C-H stretch (Cyclohexyl) | Strong | Aliphatic C-H stretching vibrations from the cyclohexyl group. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch of a carboxylic acid is a strong, prominent feature. For phenoxyacetic acid derivatives, this band is typically observed around 1740-1760 cm⁻¹.[4] |
| ~1600, ~1480 | C=C stretch (Aromatic) | Medium | Characteristic stretching vibrations of the aromatic ring. |
| ~1240 | C-O stretch (Ether) | Strong | The aryl-alkyl ether C-O stretching vibration. |
| ~800-850 | C-Cl stretch | Medium-Strong | The C-Cl stretching vibration for a chloro-substituted benzene. |
Experimental Protocol for IR Data Acquisition
A common and straightforward method for solid samples is Attenuated Total Reflectance (ATR).
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline-corrected. Identify the key absorption bands and correlate them to the functional groups in the molecule.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is C₁₄H₁₇ClO₃, with a monoisotopic mass of approximately 284.08 g/mol .
| m/z Value | Assignment | Rationale |
| 284/286 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| 225/227 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a common fragmentation pathway. |
| 207/209 | [M - CH₂COOH]⁺ | Cleavage of the entire acetic acid side chain (59 Da). |
| 149/151 | [Cl-C₆H₃-OH]⁺ | Fragmentation leading to the chlorophenol radical cation. |
| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation, resulting from cleavage of the bond to the aromatic ring. |
Fragmentation Pathway Visualization
Caption: A potential fragmentation pathway in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method. If the compound has low volatility, Direct Insertion Probe (DIP) or a softer ionization technique like Electrospray Ionization (ESI) after dissolving in a suitable solvent (e.g., methanol/water) may be more appropriate.
-
Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique that induces extensive fragmentation, which is useful for structural elucidation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways that are consistent with the observed fragment ions to support the proposed structure.
Conclusion: A Unified Spectroscopic Portrait
By systematically applying NMR, IR, and Mass Spectrometry, a complete and unambiguous structural confirmation of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid can be achieved. This guide provides a robust predictive framework that anticipates the key spectroscopic features of the molecule. The outlined experimental protocols represent best practices in the field, ensuring the acquisition of high-quality data. The true power of spectroscopic analysis lies in the synergistic integration of these techniques, where the information from each method corroborates and complements the others, culminating in a definitive molecular portrait.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
Introduction
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds. This class is of significant interest to researchers in the fields of agrochemicals and pharmaceuticals due to the diverse biological activities exhibited by its derivatives. Notably, many chlorophenoxyacetic acids are known to act as synthetic auxins, a class of plant growth regulators widely used as herbicides.[1] The introduction of a cyclohexyl group at the ortho position of the phenoxy ring is anticipated to significantly influence the molecule's lipophilicity and steric profile, thereby potentially modulating its biological activity, selectivity, and metabolic fate.
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry, data from structurally related analogs, and computational predictions to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical structure, predictable physicochemical parameters, a proposed synthetic route, and detailed protocols for its analytical characterization. Furthermore, we will explore its potential biological activity based on the well-understood mechanism of action of related compounds.
Chemical Structure and Identification
The foundational step in understanding the properties of any chemical entity is a precise definition of its structure.
Figure 1: Chemical structure of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
IUPAC Name: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid Molecular Formula: C₁₄H₁₇ClO₃ Canonical SMILES: C1CCC(CC1)C2=C(C=C(C=C2)Cl)OCC(=O)O
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, the following physicochemical properties have been predicted using established computational models and structure-activity relationships derived from analogous compounds. These values provide a strong foundation for experimental design and hypothesis testing.
| Property | Predicted Value | Method/Basis of Prediction |
| Molecular Weight | 284.74 g/mol | Calculation from molecular formula |
| Melting Point | 130-140 °C | Based on related phenoxyacetic acids |
| Boiling Point | > 400 °C (decomposes) | Based on related phenoxyacetic acids |
| pKa | 3.0 - 3.5 | Based on the acidity of the carboxylic acid and electronic effects of substituents |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 4.5 | Increased lipophilicity due to the cyclohexyl group |
| Aqueous Solubility | Low; predicted to be in the low mg/L range | Dependent on pH; solubility increases at higher pH due to deprotonation of the carboxylic acid |
Proposed Synthesis Pathway
The synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid can be logically approached through a two-step process, commencing with the synthesis of the key intermediate, 4-chloro-2-cyclohexylphenol, followed by a Williamson ether synthesis.
Figure 2: Proposed two-step synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Step 1: Synthesis of 4-Chloro-2-cyclohexylphenol
This intermediate can be synthesized via a Friedel-Crafts alkylation of 4-chlorophenol with cyclohexene, using a strong acid catalyst such as sulfuric acid.[2]
Protocol:
-
To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., a non-polar solvent like hexane), slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Add cyclohexene dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
The final product is synthesized via a Williamson ether synthesis, a well-established method for forming ethers.[3][4] This involves the reaction of the sodium salt of 4-chloro-2-cyclohexylphenol with a salt of chloroacetic acid.
Protocol:
-
Dissolve 4-chloro-2-cyclohexylphenol in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.
-
In a separate vessel, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide.
-
Add the sodium chloroacetate solution to the sodium phenoxide solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the carboxylic acid product.
-
Collect the precipitate by filtration and wash with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Analytical Characterization Workflow
A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Figure 3: Comprehensive analytical workflow for the characterization of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, δ in ppm):
-
10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
6.8-7.3 (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.
-
4.7 (s, 2H): Methylene protons of the acetic acid moiety (-O-CH₂-COOH).
-
2.5-3.0 (m, 1H): Methine proton of the cyclohexyl group attached to the aromatic ring.
-
1.2-2.0 (m, 10H): Methylene protons of the cyclohexyl group.
Predicted ¹³C NMR Spectrum (in CDCl₃, δ in ppm):
-
170-175: Carboxylic acid carbonyl carbon (-COOH).
-
150-155: Aromatic carbon attached to the ether oxygen.
-
120-140: Other aromatic carbons.
-
65-70: Methylene carbon of the acetic acid moiety (-O-CH₂-COOH).
-
30-45: Carbons of the cyclohexyl ring.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For unambiguous assignment of signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 284 for ³⁵Cl isotope and m/z 286 for ³⁷Cl isotope in a roughly 3:1 ratio).
-
Loss of -COOH (M-45): A significant fragment corresponding to the loss of the carboxylic acid group.
-
Loss of -CH₂COOH (M-59): Fragmentation of the ether linkage.
-
Fragments corresponding to the chlorocyclohexylphenol moiety.
Experimental Protocol:
-
Electron Ionization (EI-MS): Introduce a dilute solution of the compound in a volatile solvent directly into the ion source of the mass spectrometer.
-
Electrospray Ionization (ESI-MS): For a softer ionization technique that will likely show a prominent [M-H]⁻ ion in negative ion mode, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3300-2500 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[5]
-
3100-3000: Aromatic C-H stretch.
-
2950-2850: Aliphatic C-H stretch (cyclohexyl group).
-
1700-1725 (strong): C=O stretch of the carboxylic acid.[6]
-
1600, 1475: Aromatic C=C stretches.
-
1200-1300: C-O stretch of the carboxylic acid and ether.
-
1100-1000: C-O stretch of the ether.
-
800-850: C-Cl stretch.
Experimental Protocol:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and for quantification.
Experimental Protocol:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures that the carboxylic acid is in its protonated form for better retention and peak shape.[7]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220-230 nm and 270-280 nm). For higher specificity and sensitivity, HPLC coupled with mass spectrometry (LC-MS) can be used.[8]
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for calibration.
-
Analysis: Inject the sample and standards onto the HPLC system and integrate the peak areas to determine purity and/or concentration.
Gas Chromatography (GC)
For GC analysis of carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.
Experimental Protocol:
-
Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester, using a reagent like diazomethane or BF₃/methanol.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Detection: A Flame Ionization Detector (FID) can be used for general-purpose detection, while an Electron Capture Detector (ECD) would be highly sensitive to the chlorinated compound. Mass spectrometry (GC-MS) provides definitive identification.[9]
Potential Biological Activity and Mechanism of Action
Based on its structural similarity to known phenoxyacetic acid herbicides such as 2,4-D and MCPA, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is predicted to exhibit activity as a synthetic auxin.[1]
Mechanism of Action: Synthetic auxins mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation within the plant.[10] At herbicidal concentrations, they disrupt normal plant growth processes, leading to uncontrolled and disorganized growth, and ultimately, plant death.
The primary molecular mechanism involves the binding of the synthetic auxin to an F-box protein receptor, such as TIR1 (Transport Inhibitor Response 1).[11] This binding event promotes the interaction between the receptor and an Aux/IAA repressor protein. The SCF-TIR1 ubiquitin ligase complex then tags the Aux/IAA repressor for degradation by the 26S proteasome. The degradation of the repressor protein derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled expression of these genes leads to a cascade of physiological effects, including:
-
Cell Wall Acidification: Increased proton pumping into the cell wall, leading to wall loosening and uncontrolled cell elongation.
-
Ethylene Production: Stimulation of ethylene biosynthesis, which can lead to epinasty and senescence.
-
Abscisic Acid (ABA) Accumulation: Alterations in ABA levels, affecting stomatal closure and stress responses.
The presence of the bulky cyclohexyl group at the ortho position may influence the binding affinity of the molecule to the auxin receptor, potentially altering its herbicidal potency and selectivity profile compared to smaller analogs. This structural feature is a key area for further investigation in drug and herbicide discovery programs.
Conclusion
This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. By leveraging established chemical principles and data from related compounds, we have outlined its key characteristics, a plausible synthetic route, and a detailed analytical workflow for its characterization. The predicted biological activity as a synthetic auxin provides a strong rationale for its investigation as a potential herbicide or plant growth regulator. The experimental validation of the properties and protocols detailed herein will be a critical next step for any research program focused on this intriguing molecule.
References
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Larkin, P. J. (n.d.). IR: carboxylic acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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- Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 111-141). IOS Press.
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemicalize. (n.d.). Retrieved from [Link]
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NMRium. (n.d.). Predict. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
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University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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ICP - Instituto de Catálisis y Petroleoquímica. (2022, July 15). Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts. Retrieved from [Link]
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PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the active pharmaceutical ingredient (API) 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. The methodologies outlined herein are grounded in established regulatory guidelines and best practices in pharmaceutical development, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative
Understanding the solubility and stability of a drug candidate like 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a cornerstone of early-phase drug development. These fundamental physicochemical properties dictate a molecule's bioavailability, inform formulation strategies, and are critical for ensuring the safety and efficacy of the final drug product. This document serves as a practical guide to designing and executing a comprehensive suite of studies to thoroughly characterize this promising compound. The experimental choices detailed are not merely procedural; they are rooted in the chemical nature of the molecule—an acidic compound with a substituted phenoxy ring and a bulky cyclohexyl group—which is anticipated to influence its solubility and degradation pathways.
Physicochemical Profile and Preliminary Considerations
A preliminary in-silico and literature assessment of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and structurally related analogs, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA), provides a foundation for our experimental design.[1]
Table 1: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Analog Value | Implication for Study Design |
| Molecular Formula | C₁₄H₁₇ClO₃ | |
| Molecular Weight | 268.73 g/mol | |
| pKa | ~3.1 (estimated from MCPA)[1] | pH-dependent aqueous solubility is expected; crucial for buffer selection. |
| LogP | High (predicted) | Likely low aqueous solubility, necessitating the use of co-solvents or enabling formulations. |
| Appearance | Likely a white to off-white crystalline solid[1][2] | Physical characterization is a key stability attribute. |
The acidic nature of the carboxylic acid moiety suggests that the aqueous solubility will be highly dependent on pH, with increased solubility expected at pH values above the pKa. The significant non-polar character imparted by the cyclohexyl and chlorophenoxy groups predicts low intrinsic aqueous solubility.
Solubility Determination: A Multi-faceted Approach
The objective is to determine the equilibrium solubility of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in various solvent systems, which is critical for preclinical formulation development. We will employ the robust shake-flask method, in line with the OECD 105 guideline, for its reliability and wide acceptance.[3][4][5]
Experimental Workflow for Solubility Determination
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation
-
Acid and Base Hydrolysis:
-
Prepare solutions of the API in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC. Hydrolytic degradation is a common pathway for compounds with ester or amide functionalities, and while this molecule lacks those, the ether linkage could be susceptible under harsh conditions. [6]
-
-
Oxidative Degradation:
-
Dissolve the API in a solution of 3% hydrogen peroxide.
-
Maintain the solution at room temperature, protected from light.
-
Analyze samples at various time intervals. The phenoxy moiety may be susceptible to oxidative degradation.
-
-
Thermal Degradation:
-
Photostability:
-
Expose both the solid API and a solution of the API to light conditions as specified in ICH Q1B. [10][11][12]This involves exposure to a combination of visible and UV light.
-
A dark control sample should be stored under the same conditions but protected from light.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. [10][12]The chlorophenoxy group is a potential chromophore, making photostability a critical parameter to assess.
-
Table 3: Template for Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Assay of API | Major Degradants (RT and % Area) | Mass Balance (%) |
| 0.1 N HCl, 60°C | 0 | 100 | - | 100 |
| 24 | TBD | TBD | TBD | |
| 0.1 N NaOH, 60°C | 0 | 100 | - | 100 |
| 24 | TBD | TBD | TBD | |
| 3% H₂O₂, RT | 0 | 100 | - | 100 |
| 24 | TBD | TBD | TBD | |
| Thermal (80°C, solid) | 0 | 100 | - | 100 |
| 7 days | TBD | TBD | TBD | |
| Photostability (ICH Q1B) | 0 | 100 | - | 100 |
| End | TBD | TBD | TBD |
Analytical Methodology: The Key to Accurate Quantification
A robust, stability-indicating analytical method is paramount for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for this type of analysis.
-
Method Development: A C18 column with a mobile phase consisting of an acetonitrile and water/acid gradient is a suitable starting point. [13][14]The method will be optimized to ensure adequate resolution between the parent API and any potential degradation products.
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Degradant Characterization: Liquid chromatography-mass spectrometry (LC-MS) will be employed to identify and characterize the major degradation products observed during the forced degradation studies.
Long-Term Stability Studies
Based on the outcomes of the forced degradation studies, a formal long-term stability study should be initiated.
-
Storage Conditions: The API should be stored under the long-term and accelerated conditions outlined in the ICH Q1A(R2) guideline (e.g., 25°C/60% RH and 40°C/75% RH). [15][16][17][18][19]* Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) for appearance, assay, and purity. [15]
Conclusion
The comprehensive evaluation of the solubility and stability of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, as detailed in this guide, will provide a robust data package to support its continued development. By adhering to established scientific principles and regulatory guidelines, the generated data will be reliable, interpretable, and directly applicable to critical decisions in the drug development pipeline, from formulation design to the establishment of appropriate storage conditions and shelf-life.
References
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- (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem.
- 2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743. PubChem.
- Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater.
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Methodological & Application
Application Notes and Protocols for the Quantification of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Introduction
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its structural similarity to phenoxyacetic acid herbicides.[1][2] Accurate and robust quantification of this molecule is crucial for pharmacokinetic studies, metabolism research, quality control, and residue analysis. This document provides detailed application notes and validated protocols for the quantification of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be implemented by researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of compounds with a UV-active chromophore. The presence of the substituted aromatic ring in 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid allows for direct detection by UV spectrophotometry. This method is particularly suitable for the analysis of formulations and in-process control samples where analyte concentrations are relatively high.
Principle and Rationale
The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. The acidic nature of the carboxylic group means that the pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the carboxylic acid (~3-4) ensures the analyte is in its neutral, more retained form, leading to better peak shape and resolution. Acetonitrile is chosen as the organic modifier due to its favorable UV cutoff and elution strength.
Experimental Protocol
1.2.1. Materials and Reagents
-
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid analytical standard
-
Acetonitrile (HPLC grade)[3]
-
Water (LC-MS grade)[3]
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
1.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B in 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
1.2.4. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in methanol. Serially dilute with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (e.g., from a formulation): Accurately weigh a portion of the sample, dissolve in methanol, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis. Due to the low volatility of the carboxylic acid group, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.[4] Esterification is a common and effective derivatization strategy for this class of compounds.
Principle and Rationale
The analyte is first extracted from the sample matrix and then derivatized to form a volatile ester. This derivative is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and selected ions can be monitored for highly selective quantification.
Experimental Protocol
2.2.1. Materials and Reagents
-
All reagents from the HPLC-UV section
-
BF₃-Methanol (14% w/v) or Diazomethane (use with extreme caution)
-
Ethyl Acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
2.2.2. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
-
Autosampler
2.2.3. Derivatization (Esterification with BF₃-Methanol)
-
Prepare a solution of the analyte in a suitable solvent (e.g., ethyl acetate).
-
Add 1 mL of BF₃-Methanol solution.
-
Heat the mixture at 60°C for 30 minutes in a sealed vial.
-
Cool to room temperature and add 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.
-
Extract the methyl ester derivative with hexane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
2.2.4. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - specific ions to be determined empirically |
2.2.5. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the derivatized analyte and create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Preparation (e.g., from soil or biological matrix):
-
Perform a liquid-liquid or solid-phase extraction to isolate the acidic compounds.[4]
-
Evaporate the solvent and reconstitute in a small volume of ethyl acetate.
-
Proceed with the derivatization step as described above.
-
Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| LOD | 2 ng/mL |
| LOQ | 10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification with derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity.[5] It combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. This method is ideal for complex matrices such as biological fluids, environmental samples, and food products.[6]
Principle and Rationale
The analyte is separated using reversed-phase HPLC as described in the HPLC-UV method. The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analyte. The precursor ion (the ionized molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise. For a carboxylic acid, ESI in negative ion mode is generally preferred.[6]
Experimental Protocol
3.2.1. Materials and Reagents
-
Same as for HPLC-UV. Ensure all solvents and additives are LC-MS grade.[3]
3.2.2. Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an ESI source
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B in 5 min, hold at 95% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by infusing the standard (e.g., Quantifier and Qualifier ions) |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
3.2.4. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with the initial mobile phase to prepare calibration standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (e.g., from plasma):
-
Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE): For lower detection limits, use a mixed-mode or polymer-based SPE cartridge for extraction and concentration.[4]
-
Evaporate the supernatant or SPE eluate and reconstitute in the initial mobile phase.
-
Method Validation Parameters (Typical)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| LOD | 0.05 ng/mL |
| LOQ | 0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Summary of Quantitative Methods
The choice of analytical method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the described methods.
| Method | Typical Application | Key Advantage(s) | Typical LOQ |
| HPLC-UV | Formulations, Process Control | Simple, robust, widely available | 1.5 µg/mL |
| GC-MS | Environmental, Trace Analysis | High sensitivity, structural confirmation | 10 ng/mL |
| LC-MS/MS | Bioanalysis, Complex Matrices | Highest sensitivity and selectivity, high throughput | 0.15 ng/mL |
References
- BenchChem. (n.d.). HPLC method for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid quantification.
- U.S. Environmental Protection Agency. (2018). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
- BenchChem. (n.d.). Application Note: Analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
- ResearchGate. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry.
- PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzQi5R3tYVtWOpCieIwNHAiRN6qD-iDOZSljGfqwYK7MVupJNy4Zkdu0YtemlPwL9liCgMEHXkrGn24qWvd5hfDIluUek95om2uqcrI7L0QchjnA36Z2jWHRYI-zsBWeczWPusAyw=
- Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
- Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
- PubMed. (n.d.). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry.
- Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- PubMed. (n.d.). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS.
- Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents.
Sources
- 1. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]
- 2. jetir.org [jetir.org]
- 3. lcms.cz [lcms.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC-MS/MS analysis of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid"
An Application Note for the Sensitive and Selective Quantification of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in Human Plasma using HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note details a robust, sensitive, and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity. The method was validated according to established guidelines and demonstrated excellent performance in linearity, precision, accuracy, and a low limit of quantification, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction and Scientific Rationale
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is an organic molecule featuring a halogenated phenoxyacetic acid core structure. Compounds of this class are prevalent in pharmaceuticals and agrochemicals, and their precise quantification in biological matrices is paramount for assessing efficacy, metabolism, and safety. The inherent complexity of plasma necessitates a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled specificity and low detection limits.[1][2][3]
The carboxylic acid moiety of the target analyte makes it amenable to deprotonation, allowing for highly efficient ionization in negative ESI mode.[3] This approach minimizes background noise often associated with positive mode analysis of plasma samples. The method described herein is designed for high-throughput environments, utilizing a simple protein precipitation step that is both time-efficient and effective.[4][5]
Analytical Workflow Overview
The entire analytical process, from sample handling to final data reporting, is streamlined for efficiency and reproducibility. The workflow is designed to minimize sample handling steps and potential sources of error.
Caption: High-level workflow from sample preparation to data reporting.
Experimental Protocol
Materials and Reagents
-
Analyte: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid reference standard (>98% purity).
-
Internal Standard (IS): 2,4-Dichlorophenoxyacetic acid (CAS 94-75-7) is a suitable structural analog.[6]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade, >99%).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution at pressures up to 600 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Analyte Properties and MS/MS Optimization
The chemical structure of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid was determined to establish its molecular formula and mass.
-
Molecular Formula: C₁₄H₁₇ClO₃
-
Monoisotopic Mass: 284.09 Da
-
Ionization Mode: Negative Ion Electrospray (ESI-)
The instrument was optimized by infusing a standard solution of the analyte (100 ng/mL in 50:50 ACN:Water) directly into the mass spectrometer. The deprotonated molecule [M-H]⁻ was identified as the precursor ion. The collision cell energy was then ramped to induce fragmentation and identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
| Parameter | 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 2,4-Dichlorophenoxyacetic acid (IS) |
| Precursor Ion (Q1) | m/z 283.1 | m/z 219.0 |
| Product Ion (Q3 - Quantifier) | m/z 223.1 | m/z 161.0 |
| Product Ion (Q3 - Qualifier) | m/z 161.0 | m/z 125.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -15 | -18 |
| Declustering Potential (V) | -50 | -45 |
Table 1: Optimized MS/MS parameters for the analyte and internal standard.
Proposed Fragmentation Pathway
The fragmentation of the [M-H]⁻ precursor ion is predictable based on its structure. The primary fragmentation involves the neutral loss of the acetic acid side chain and cleavage of the ether bond, which are common pathways for phenoxyacetic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of Poricoic Acid A in Rat Plasma after Oral and Intravenous Administration by LC-MS-MS and Its Application to a Pharmacokinetic Study [agris.fao.org]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 6. scbt.com [scbt.com]
Application Notes & Protocols: Investigating 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as a Novel Herbicide Candidate
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rationale for Novel Phenoxyacetic Acid Derivatives
The phenoxyacetic acid class of herbicides, which includes foundational compounds like 2,4-D and MCPA, has been a cornerstone of selective weed management for decades.[1][2][3] These compounds function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of susceptible broadleaf plants.[4] Their efficacy, cost-effectiveness, and selectivity in monocotyledonous crops have cemented their place in global agriculture.[5]
However, the evolution of herbicide-resistant weeds and increasing regulatory scrutiny necessitate the continued exploration of novel active ingredients. Structure-activity relationship (SAR) studies have shown that modifications to the aromatic ring and the acetic acid side chain of the phenoxyacetic acid scaffold can significantly alter herbicidal activity, selectivity, and environmental persistence.
This document outlines a comprehensive framework for the synthesis and evaluation of a novel, uncharacterized derivative: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid . The introduction of a bulky, lipophilic cyclohexyl group at the ortho position and a chloro group at the para position of the phenoxy ring presents an intriguing chemical modification. We hypothesize that these substitutions could influence the molecule's interaction with auxin receptors, potentially leading to an altered herbicidal spectrum, improved efficacy, or a different metabolic profile in plants.
These application notes provide detailed protocols for the chemical synthesis, characterization, and systematic biological evaluation of this target compound, guiding the researcher from initial concept to preliminary efficacy data.
Synthesis and Characterization
The synthesis of phenoxyacetic acids is a well-established chemical transformation, typically proceeding via a Williamson ether synthesis.[1] This involves the reaction of a substituted phenol with a haloacetic acid under basic conditions.
Proposed Synthesis Pathway
The proposed synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid would begin with the commercially available or synthetically accessible precursor, 4-chloro-2-cyclohexylphenol.
Detailed Synthesis Protocol
Objective: To synthesize 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Materials:
-
4-Chloro-2-cyclohexylphenol
-
Sodium hydroxide (NaOH) pellets
-
Chloroacetic acid
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Formation of the Sodium Phenolate: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-2-cyclohexylphenol (1.0 eq) in toluene. b. Add a stoichiometric amount of sodium hydroxide (2.1 eq, as a 50% aqueous solution) to the flask. The first equivalent neutralizes the phenol, and the second neutralizes the chloroacetic acid. c. Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring to form the sodium salt of the phenol.
-
Williamson Ether Synthesis: a. In a separate beaker, dissolve chloroacetic acid (1.05 eq) in a minimal amount of deionized water. b. Slowly add this aqueous solution of chloroacetic acid to the refluxing phenolate mixture. c. Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Add deionized water to dissolve the sodium salt of the product. c. Transfer the mixture to a separatory funnel. The aqueous layer contains the product salt. The organic toluene layer can be discarded. d. Wash the aqueous layer with a small amount of an organic solvent like dichloromethane to remove any unreacted phenol. e. Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the pH is approximately 1-2.[6] f. The desired product, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, should precipitate as a solid. g. Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water to remove inorganic salts.
-
Purification: a. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure compound. b. Dry the purified crystals under vacuum.
Physicochemical Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: To determine the melting point, which is a key indicator of purity.
Protocols for Herbicidal Activity Screening
The herbicidal potential of the synthesized compound must be evaluated through systematic bioassays on representative plant species.
Plant Species Selection
Select a range of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds to determine the herbicidal spectrum.
| Plant Type | Common Name | Scientific Name |
| Monocot | Barnyardgrass | Echinochloa crus-galli |
| Monocot | Giant Foxtail | Setaria faberi |
| Dicot | Common Lambsquarters | Chenopodium album |
| Dicot | Velvetleaf | Abutilon theophrasti |
| Dicot | Oilseed Rape (as a sensitive crop indicator) | Brassica napus |
Protocol: Pre-Emergence Herbicidal Activity
This assay evaluates the compound's ability to inhibit seed germination and seedling emergence.
Materials:
-
Petri dishes (9 cm diameter) with filter paper
-
Seeds of selected test species
-
Synthesized 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
-
Acetone (as a solvent)
-
Tween® 20 (as a surfactant)
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle)
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of the test compound (e.g., 10,000 ppm) in acetone. b. Create a dilution series (e.g., 1000, 500, 250, 100, 50 ppm) in deionized water containing 0.1% (v/v) Tween® 20. Include a solvent-only control.
-
Assay Setup: a. Place one sheet of filter paper in each Petri dish. b. Pipette 5 mL of the respective test solution (or control) onto the filter paper, ensuring it is evenly saturated. c. Arrange 10-20 seeds of a single test species evenly on the filter paper. d. Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubation and Evaluation: a. Place the dishes in a growth chamber. b. After 7-10 days, measure the germination percentage and the root and shoot length of the seedlings. c. Calculate the inhibition rate relative to the control.[7][8]
Protocol: Post-Emergence Herbicidal Activity
This assay assesses the compound's effectiveness on established seedlings.
Materials:
-
Small pots (e.g., 10 cm) filled with potting mix
-
Seeds of selected test species
-
Growth chamber or greenhouse
-
Laboratory spray chamber
-
Test solutions as prepared in section 3.2
Procedure:
-
Plant Growth: a. Sow seeds in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Application: a. Transfer the pots to a laboratory spray chamber. b. Spray the seedlings with the test solutions at a defined application rate (e.g., equivalent to 1 kg/ha ). Ensure even coverage. Include a solvent-sprayed control group.
-
Evaluation: a. Return the pots to the greenhouse and observe for 14-21 days. b. Assess phytotoxicity using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death). Note symptoms such as epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death). c. For quantitative analysis, measure the fresh or dry weight of the above-ground biomass at the end of the experiment and compare it to the control.
Investigation of the Mechanism of Action
Phenoxyacetic acids typically act as synthetic auxins.[2][4] The following diagram illustrates this proposed mechanism, which should be investigated for the novel compound.
// Relationships Compound -> Receptor:f0 [label="Binds to"]; Receptor:f0 -> Repressor:f0 [label="Promotes binding of"]; Repressor:f0 -> Proteasome [label="Ubiquitination &\nDegradation by", style=dashed]; Repressor:f0 -> ARF:f0 [label="Inhibits (Normally)", style=dotted, color="#EA4335"]; ARF:f0 -> Gene:f0 [label="Activates Transcription of"]; Gene:f0 -> Growth [label="Leads to"]; Growth -> Symptoms; Symptoms -> Death; } केंद Caption: Proposed mechanism of action as a synthetic auxin herbicide.
Protocol: Root Elongation Assay (Auxin-like Activity)
Objective: To determine if the compound elicits a dose-dependent growth response characteristic of auxins in a sensitive species like Arabidopsis thaliana or cress.
Procedure:
-
Prepare a wide range of concentrations of the test compound (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Germinate seeds of the indicator plant on agar plates containing the different concentrations of the compound.
-
After 5-7 days of vertical growth, measure the primary root length.
-
Plot the root length against the compound concentration. A classic auxin response will show growth promotion at very low concentrations and strong inhibition at higher concentrations.
Data Interpretation and Future Directions
-
Herbicidal Spectrum: Analyze the data from the pre- and post-emergence screens to determine if the compound is more effective against broadleaf weeds (dicots) or grassy weeds (monocots). Phenoxyacetic acids are typically broadleaf-selective.
-
Efficacy: Determine the effective concentration (e.g., EC₅₀ or GR₅₀) from dose-response curves. Compare this efficacy to commercial standards like 2,4-D.
-
Mechanism: If the root elongation assay shows a biphasic dose-response curve, it provides strong evidence for an auxin-like mechanism of action.
-
Next Steps: If promising activity is observed, further studies should include:
-
Crop selectivity testing on important crops (e.g., corn, wheat, soybean).
-
Toxicology and environmental fate studies to assess safety.
-
Further SAR studies to optimize the chemical structure.
-
By following these detailed protocols, researchers can systematically evaluate the potential of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as a novel herbicide, contributing valuable knowledge to the field of weed science and agrochemical development.
References
- Google Patents. (n.d.). Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide.
- Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Google Patents. (n.d.). Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
-
Wikipedia. (2023, December 2). Phenoxyacetic acid. Retrieved from [Link]
-
MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]
-
ACS Publications. (2022, August 13). Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (1944, August 18). THE HERBICIDAL ACTION OF 2,4 DICHLOROPHENOXYACETIC AND 2,4,5 TRICHLOROPHENOXYACETIC ACID ON BINDWEED. Science. Retrieved from [Link]
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Wikipedia. (2023, October 29). Phenoxy herbicide. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing 2, 4-dichlorophenoxyacetic acid.
- Google Patents. (n.d.). Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
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ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Retrieved from [Link]
- Google Patents. (n.d.). (2,4-dichlorophenoxy)acetic acid analogs.
-
National Institutes of Health. (2023, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. Retrieved from [Link]
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ResearchGate. (2011, November 2). Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. Retrieved from [Link]
-
Environment Agency. (n.d.). Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). Retrieved from [Link]
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National Institutes of Health. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Retrieved from [Link]
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Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,2-Bis(4-chlorophenoxy)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
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RSC Publishing. (2016). Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. Retrieved from [Link]
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Application Notes and Protocols for 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid in Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Novel Phenoxyacetic Acid Derivative
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a synthetic small molecule belonging to the phenoxyacetic acid class. While this specific molecule is not extensively characterized in publicly available literature, the phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous approved drugs with diverse biological activities, including anti-inflammatory, antihypertensive, and anticancer effects[1]. This document provides a comprehensive guide for researchers and drug development professionals on the potential applications and investigational workflow for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, presenting it as a lead compound for discovery programs in oncology, inflammation, and metabolic diseases.
Given the nascent stage of research on this particular compound, this guide will propose three hypothetical, yet plausible, drug discovery campaigns, each centered on a distinct biological target and therapeutic area. These campaigns will serve as a framework for outlining detailed experimental protocols, from initial synthesis and characterization to in vitro screening and in vivo validation.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug. For phenoxyacetic acids, properties such as solubility, lipophilicity (LogP), and pKa are critical determinants of their pharmacokinetic and pharmacodynamic behavior[2][3].
Table 1: Predicted Physicochemical Properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and Related Compounds
| Property | 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid (Predicted) | Phenoxyacetic Acid (Experimental)[3][4][5] |
| Molecular Formula | C₁₄H₁₇ClO₃ | C₈H₈O₃ |
| Molecular Weight | 268.73 g/mol | 152.15 g/mol |
| Melting Point | Not available | 98-101 °C |
| Boiling Point | Not available | 285 °C (decomposes) |
| pKa | ~3.5 - 4.0 | 3.12 - 3.7 |
| LogP | ~4.5 - 5.0 | 1.34 - 1.48 |
| Water Solubility | Low | 12 g/L |
Note: Properties for the title compound are predicted based on its structure and comparison to known phenoxyacetic acids.
The predicted low water solubility and high lipophilicity of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid suggest that formulation strategies will be critical for in vivo studies to ensure adequate bioavailability[6][7][8].
Protocol 1: Synthesis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
This protocol describes a standard Williamson ether synthesis, a common and reliable method for preparing phenoxyacetic acids[2].
Reaction Scheme:
Materials:
-
4-Chloro-2-cyclohexylphenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Etherification.
-
To a solution of 4-chloro-2-cyclohexylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Step 2: Hydrolysis.
-
Dissolve the purified ethyl 2-(4-chloro-2-cyclohexylphenoxy)acetate in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at 60°C for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
The product, 2-(4-chloro-2-cyclohexylphenoxy)acetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Hypothetical Drug Discovery Campaign 1: An Anti-Inflammatory Agent Targeting COX-2
Rationale:
Phenoxyacetic acid derivatives have been reported as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2)[9]. COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a clinically validated strategy for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Experimental Workflow:
Caption: Workflow for evaluating 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as a COX-2 inhibitor.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a high-throughput method for assessing COX-2 inhibitory activity[10].
Principle:
The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2. A fluorometric probe is oxidized during this reduction, producing a fluorescent signal proportional to COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions and keep on ice.
-
Prepare a 10X working solution of the test compound and celecoxib in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Positive Control (PC): 10 µL of 10X celecoxib solution.
-
Test Compound (S): 10 µL of 10X test compound solution.
-
-
Add 80 µL of the COX Assay Buffer to all wells.
-
Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except the blank. Keep the enzyme on ice for no longer than 30 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of the COX Probe to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately start measuring the fluorescence intensity in kinetic mode for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot the percent inhibition against the concentration of the test compound to determine the IC₅₀ value.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds[11][12][13][14].
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
-
Test compound formulation (e.g., in 0.5% carboxymethylcellulose)
-
Indomethacin or Celecoxib (positive control)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
-
Dosing:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection[14].
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
The percent inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Hypothetical Drug Discovery Campaign 2: A PPARδ Partial Agonist for Metabolic Diseases
Rationale:
Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis[1]. A series of phenoxyacetic acids have been identified as potent and selective PPARδ partial agonists[10][15]. Partial agonists may offer a better safety profile compared to full agonists by providing a more modulated physiological response.
Experimental Workflow:
Caption: Workflow for evaluating 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as a PPARδ agonist.
Protocol 4: PPARδ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the PPARδ signaling pathway[16][17][18].
Principle:
Cells are engineered to express the human PPARδ and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of PPARδ by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A stable cell line expressing human PPARδ and a PPRE-luciferase reporter construct (e.g., from INDIGO Biosciences)
-
Cell culture medium and supplements
-
GW501516 (a known PPARδ agonist, for positive control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the positive control (GW501516) in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) if there are concerns about cytotoxicity.
-
Plot the fold activation (relative to vehicle control) against the compound concentration to determine the EC₅₀ value.
Hypothetical Drug Discovery Campaign 3: An Anticancer Agent
Rationale:
Phenoxyacetic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast and liver cancer[1][16]. The mechanism of action can be diverse, and an initial phenotypic screening approach is often employed.
Experimental Workflow:
Caption: Workflow for evaluating 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as an anticancer agent.
Protocol 5: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation[15][19][20][21].
Principle:
The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible[15].
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the percent viability against the compound concentration to determine the IC₅₀ value.
ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for the success of any drug discovery program. For a compound like 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, with predicted high lipophilicity, particular attention should be paid to solubility, permeability, and metabolic stability.
Table 2: Recommended In Vitro ADME/Tox Assays
| Assay | Purpose |
| Kinetic Solubility | To determine the solubility of the compound in aqueous buffer at different pH values. |
| LogD₇.₄ | To measure the lipophilicity at physiological pH. |
| Caco-2 Permeability | To assess intestinal permeability and predict oral absorption. |
| Microsomal Stability | To evaluate the metabolic stability of the compound in liver microsomes. |
| CYP450 Inhibition | To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. |
| hERG Inhibition | To assess the risk of cardiotoxicity. |
| Cytotoxicity in non-cancerous cells | To determine the general toxicity of the compound (e.g., in primary hepatocytes). |
Conclusion
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid represents a promising starting point for drug discovery endeavors in several therapeutic areas. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. By systematically investigating its potential as a COX-2 inhibitor, a PPARδ partial agonist, or an anticancer agent, researchers can unlock the therapeutic value of this and other novel phenoxyacetic acid derivatives. The key to success will lie in a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and early ADME/Tox profiling to identify and optimize lead candidates with the desired efficacy and safety profiles.
References
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- Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5489.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Abdel-rahman, A. A.-H., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305.
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PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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- INDIGO Biosciences. (n.d.). Human PPAR Alpha (PPARA) Reporter Assay System.
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
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Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
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LipExoGen Biotech. (n.d.). PPARδ Reporter Lentivirus. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
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Wikipedia. (n.d.). Peroxisome proliferator-activated receptor delta. Retrieved from [Link]
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Application Notes and Protocols for Investigating "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" in Metabolic Disorder Research
Introduction: A Structurally-Guided Hypothesis for a Novel Metabolic Modulator
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and obesity, presents a significant challenge to global health. The nuclear receptor superfamily, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), are established central regulators of energy homeostasis and are validated drug targets for metabolic disorders. This document outlines a comprehensive research framework for the investigation of a novel compound, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid , as a potential therapeutic agent for metabolic disorders.
Due to a lack of direct published research on this specific molecule, our investigative approach is rooted in a strong structure-activity relationship (SAR) hypothesis. The core structure, a phenoxyacetic acid derivative, is a well-recognized scaffold for PPAR ligands. Notably, analogues featuring a phenyl ring linked to an acetic acid moiety via an ether bond have demonstrated potent and selective PPARδ agonism. The presence of a cyclohexyl group on the phenyl ring of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" suggests a potential interaction with the ligand-binding pocket of PPARs, making it a compelling candidate for exploration as a PPARδ agonist.
This guide provides detailed protocols for a tiered approach to characterizing the metabolic effects of this compound, from initial in vitro screening to in vivo validation in a model of metabolic syndrome. The methodologies are designed to be self-validating, with integrated controls and troubleshooting guides to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action: PPARδ Activation
We hypothesize that "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" functions as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. PPARδ is a key regulator of glucose and lipid metabolism, primarily in skeletal muscle, adipose tissue, and the liver.[1] Upon activation by a ligand, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This initiates a transcriptional cascade that promotes:
-
Increased fatty acid oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Uncoupling Protein 2 (UCP2).[1][3]
-
Improved glucose homeostasis: Enhanced glucose utilization and insulin sensitivity.[4]
-
Regulation of lipid metabolism: Modulation of genes involved in lipid absorption and metabolism.[5]
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized PPARδ signaling pathway for the topic compound.
Part 1: In Vitro Characterization
The initial phase of investigation focuses on establishing the biological activity of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" in relevant cell-based models of metabolic function.
Cell Culture: Foundational Models for Metabolic Research
-
3T3-L1 Preadipocytes: A robust and widely used murine cell line for studying adipogenesis, glucose uptake, and insulin signaling.[6][7]
-
HepG2 Hepatocytes: A human liver cell line suitable for investigating lipid accumulation (steatosis) and hepatic glucose metabolism.
Experimental Workflow: A Stepwise In Vitro Analysis
The following diagram outlines the experimental workflow for the in vitro characterization of the compound.
Caption: In vitro experimental workflow.
Detailed Protocols
This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent measurement of insulin-stimulated glucose uptake.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% bovine calf serum (BCS), and penicillin/streptomycin (P/S)
-
DMEM with high glucose, 10% fetal bovine serum (FBS), and P/S
-
Differentiation cocktail: 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin in DMEM/10% FBS
-
Insulin solution (1 µg/mL in DMEM/10% FBS)
-
Krebs-Ringer Phosphate buffer with HEPES (KRPH)
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B (negative control)
-
Rosiglitazone (positive PPARγ agonist control)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in 24-well plates and grow to confluence in DMEM/10% BCS. Maintain in a confluent state for 2 days.
-
Initiation of Differentiation (Day 0): Replace the medium with the differentiation cocktail.
-
Maturation (Day 2): Replace the medium with DMEM/10% FBS containing 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): Replace the medium with DMEM/10% FBS every 2 days. Mature adipocytes with visible lipid droplets should be apparent by day 8-10.
-
Compound Treatment: Treat mature adipocytes with varying concentrations of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" (e.g., 0.1, 1, 10 µM) or controls for 24-48 hours.
-
Glucose Uptake Assay:
-
Wash cells twice with KRPH buffer.
-
Starve cells in KRPH buffer for 2 hours.
-
Stimulate with 100 nM insulin for 30 minutes at 37°C. A non-stimulated control should be included.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 10 minutes.
-
To determine non-specific uptake, a set of wells should be pre-treated with Cytochalasin B.
-
Stop the uptake by washing cells three times with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Troubleshooting:
-
Poor Differentiation: Ensure cells are fully confluent before initiating differentiation. Use low-passage cells and test different lots of FBS.[6] The addition of a PPARγ agonist like rosiglitazone can enhance differentiation.[8]
-
High Variability: Ensure consistent cell seeding density and meticulous washing steps.
This protocol describes the induction of lipid accumulation in HepG2 cells and its quantification using Oil Red O staining.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and P/S
-
Oleic acid/Palmitic acid (2:1 ratio) complexed to BSA
-
Oil Red O stock solution (0.35 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock to 4 parts water, freshly prepared and filtered)
-
10% Formalin
-
Isopropanol
Procedure:
-
Cell Seeding: Plate HepG2 cells in 24-well plates and allow them to adhere overnight.
-
Induction of Steatosis: Treat cells with the oleic acid/palmitic acid mixture for 24 hours to induce lipid accumulation.
-
Compound Treatment: Co-treat cells with the fatty acid mixture and varying concentrations of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" or controls.
-
Staining:
-
Quantification:
Troubleshooting:
-
Stain Precipitation: Ensure the working solution is freshly prepared and filtered before use.[9]
-
Non-specific Staining: Proper washing after fixation and staining is crucial. A salicylic acid ethanol solution for ORO preparation can provide a cleaner background.[10]
This protocol outlines the analysis of PPARδ target gene expression in treated cells.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Validated primers for target genes (e.g., Pdk4, Ucp2, Cpt1a) and a housekeeping gene (e.g., Gapdh, Actb).
Validated Mouse qPCR Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Ppard | GGACCAGAACACACGCTTCCTT | CCGACATTCCATGTTGAGGCTG | [5] |
| Pdk4 | AAGGGCTTTTCTGAGGCACC | AGTGATGAAAGATGGGCAACT | [11] |
| Ucp2 | AGATTCGGGATATGCTGTTGGC | TCGGGTCCTAGACCAGTGTTC | [11] |
| Cpt1a | CTAAGGCCAACCGTGAAAAG | ACCAGAGGCATACAGGGACA | [12] |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | [11] |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA according to the manufacturer's protocols.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green master mix, primers, and cDNA.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
This protocol details the analysis of key proteins in the insulin signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and secondary antibodies
-
ECL substrate
Recommended Primary Antibodies:
| Target | Host | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology | #9271 |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology | #9272 |
| GLUT4 | Rabbit | Varies | Novus Biologicals | NBP1-49533 |
| GAPDH | Mouse | 1:5000 | Santa Cruz Biotechnology | sc-47724 |
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis of the bands, normalizing phospho-proteins to total protein and target proteins to a loading control (e.g., GAPDH).
Part 2: In Vivo Validation in a Metabolic Syndrome Model
Positive in vitro results should be validated in a relevant animal model of metabolic syndrome.
High-Fat Diet (HFD)-Induced Obese Mouse Model
Feeding mice a high-fat diet (45-60% kcal from fat) for 16-20 weeks induces obesity, insulin resistance, and dyslipidemia, closely mimicking human metabolic syndrome.[15][16] C57BL/6J mice are a commonly used strain for this model due to their susceptibility to diet-induced obesity.[17]
In Vivo Experimental Design
Caption: In vivo experimental workflow.
Key In Vivo Protocols
Procedure:
-
Acclimate C57BL/6J mice for one week.
-
Divide mice into groups: Control (low-fat diet), HFD + vehicle, and HFD + "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" (at least two doses).
-
Feed mice their respective diets for 16-20 weeks.[15]
-
Administer the compound or vehicle daily (e.g., via oral gavage) for the last 4-6 weeks of the study.
-
Monitor body weight and food intake regularly.
Procedure:
-
GTT: After an overnight fast, administer a glucose bolus (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
ITT: After a 4-6 hour fast, administer an insulin bolus (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
Data Presentation and Interpretation
All quantitative data should be presented in clear, well-structured tables and graphs. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
Table 1: Example Data Presentation for In Vitro Glucose Uptake
| Treatment | Concentration (µM) | Basal Glucose Uptake (DPM/µg protein) | Insulin-Stimulated Glucose Uptake (DPM/µg protein) | Fold Increase (Insulin/Basal) |
| Vehicle | - | Value ± SEM | Value ± SEM | Value ± SEM |
| Compound X | 0.1 | Value ± SEM | Value ± SEM | Value ± SEM |
| Compound X | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
| Compound X | 10 | Value ± SEM | Value ± SEM | Value ± SEM |
| Rosiglitazone | 1 | Value ± SEM | Value ± SEM | Value ± SEM |
Table 2: Example Data Presentation for In Vivo Metabolic Parameters
| Group | Body Weight (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Serum Triglycerides (mg/dL) |
| Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| HFD + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| HFD + Compound X (Low Dose) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| HFD + Compound X (High Dose) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The provided application notes and protocols offer a robust, hypothesis-driven framework for the initial characterization of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" as a potential modulator of metabolic disorders. By systematically evaluating its effects on key metabolic pathways in vitro and in vivo, researchers can elucidate its mechanism of action and assess its therapeutic potential. The emphasis on validated controls and detailed troubleshooting guidance aims to ensure the generation of high-quality, reproducible data, paving the way for further drug development efforts in the fight against metabolic syndrome.
References
-
Lee, C. H., et al. (2003). PPAR delta as a therapeutic target in metabolic disease. PMC, 10.1172/JCI200319459. [Link]
-
Ahmadian, M., et al. (2013). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. MDPI, 10.3390/ijms14059533. [Link]
-
Origene. (n.d.). Ppard Mouse qPCR Primer Pair (NM_011145). Origene Technologies Inc.[Link]
-
Ashby, J., et al. (1987). Positive and negative control observations for the in vivo/in vitro rat liver assay for unscheduled DNA synthesis (UDS). PubMed, 10.1093/mutage/2.6.489. [Link]
-
Gao, M., et al. (2015). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. PMC, 10.14800/ics.859. [Link]
-
Lee, C. H., et al. (2006). PPARδ regulates glucose metabolism and insulin sensitivity. PNAS, 10.1073/pnas.0601454103. [Link]
-
Baufeld, C., et al. (2022). Evaluation of stable reference genes for qPCR normalization in circadian studies related to lung inflammation and injury in mouse model. PMC, 10.1038/s41598-022-05740-1. [Link]
-
EFSA. (2016). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Wang, Y. X., et al. (2003). PPAR delta as a therapeutic target in metabolic disease. PMC, 10.1172/JCI200319459. [Link]
-
Adhikary, T., et al. (2011). Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ). PLOS One, 10.1371/journal.pone.0016344. [Link]
-
ResearchGate. (n.d.). DNA Primers Used for Analysis of Selected PPAR-Target Genes. ResearchGate. [Link]
-
Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. Rockland Immunochemicals, Inc.[Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Chronic High-Fat/Sugar Diet Feeding. MMPC. [Link]
-
Li, Y., et al. (2022). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. NIH, 10.1007/s11033-022-07281-9. [Link]
-
Vishwanath, D., et al. (2012). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. NIH, 10.1186/1472-6750-12-100. [Link]
-
Lin, C. H., et al. (2016). PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes. NIH, 10.1155/2016/4793404. [Link]
-
Jo, H., et al. (2017). Identification of reference genes for quantitative PCR analyses in developing mouse gonads. Journal of Reproduction and Development, 63(5), 453-460. [Link]
-
Sino Biological. (n.d.). Adipogenic Differentiation of 3T3-L1 Cells: A Complete Protocol & Product Guide. Sino Biological. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Lin, Y. C., et al. (2014). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC, 10.1007/978-1-4939-0947-5_1. [Link]
-
Kim, H. Y., et al. (2010). Metabolomic Analysis of Livers and Serum from High-Fat Diet Induced Obese Mice. Journal of Proteome Research, 9(9), 4389-4398. [Link]
-
Recinella, L., et al. (2025). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
OriGene. (n.d.). PPAR delta (PPARD) Human qPCR Primer Pair (NM_006238). OriGene Technologies. [Link]
-
IHC WORLD. (2024). Oil Red O Staining Protocol (Ellis). IHC WORLD. [Link]
-
Zen-Bio. (n.d.). 3T3-L1 Cell Care Manual. Zen-Bio. [Link]
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- 8. medchemexpress.com [medchemexpress.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Based on its chemical structure—featuring a highly nonpolar cyclohexyl ring, a halogenated aromatic system, and an ionizable carboxylic acid group—this molecule is predicted to have low aqueous solubility, a common challenge in drug discovery.[1][2]
This document provides a logical, experience-driven framework to diagnose, troubleshoot, and overcome these solubility hurdles to ensure the generation of accurate and reproducible experimental data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common issues researchers face when working with hydrophobic compounds like 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Q1: I dissolved my compound in DMSO, but it crashed out immediately when I added it to my aqueous cell culture medium. Why did this happen?
This is the most frequent manifestation of poor aqueous solubility. Your compound is stable in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble. However, when this concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the solvent environment abruptly changes from organic to >99% aqueous. The compound's solubility in this new environment is much lower, causing it to rapidly precipitate out of the solution.[3] This phenomenon is why a compound that appears perfectly dissolved in the vial can fail in the assay plate.
Q2: What is the best solvent for my primary stock solution, and what concentration should I aim for?
For initial stock solutions, anhydrous DMSO is the industry-standard choice due to its excellent solvating power for a wide range of organic molecules.[4]
-
Causality: It is critical to use anhydrous (water-free) DMSO. DMSO is highly hygroscopic and will absorb atmospheric moisture. This absorbed water can significantly decrease the long-term stability of your stock solution, promoting precipitation, especially after freeze-thaw cycles.[5][6]
-
Recommended Starting Concentration: Aim for a stock concentration of 10-20 mM . While higher concentrations are possible, they increase the risk of precipitation upon dilution.[7] It is always better to have a stable, lower-concentration stock than an unstable, high-concentration one. If the compound does not dissolve at 10 mM in pure DMSO even with gentle warming and sonication, it is exceptionally insoluble, and advanced strategies will be necessary.
Q3: My results are inconsistent between experiments. Could this be a solubility issue?
Absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit. If the compound precipitates, the actual concentration exposed to your cells or proteins is unknown and lower than your calculated nominal concentration.[3] This leads to erroneously low potency (underestimated activity), poor reproducibility, and an inaccurate understanding of structure-activity relationships (SAR).[7] Any visible precipitate in your assay wells is a clear invalidation of that data point.[8]
Q4: The compound has a carboxylic acid group. How does pH affect its solubility?
The carboxylic acid moiety makes the solubility of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid highly pH-dependent .
-
Mechanism: At acidic pH (e.g., pH < 4), the carboxylic acid group is primarily in its protonated, neutral form (-COOH). This form is less polar and therefore less soluble in aqueous media.
-
At neutral or alkaline pH (e.g., pH > 6), the group is deprotonated to its carboxylate salt form (-COO⁻). This charged species is more polar and thus more soluble in water.[9]
Therefore, if your assay buffer is acidic, you will likely face more significant solubility challenges. Conversely, slightly increasing the pH of the buffer (if the assay tolerates it) can be a powerful strategy to enhance solubility.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects. However, the ideal final concentration is ≤0.1% . It is crucial to determine the specific tolerance of your cell line, as sensitivity can vary. Always include a "vehicle control" in your experiments (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.
Part 2: Troubleshooting Workflows & Protocols
Follow these systematic procedures to proactively manage and resolve solubility issues.
Visualizing the Problem: The Path to Precipitation
The following diagram illustrates the fundamental challenge: transitioning a hydrophobic compound from a favorable organic solvent to an unfavorable aqueous environment.
Caption: The transition from a stable DMSO stock to an unstable aqueous solution.
Protocol 1: Preparation and Handling of Primary Stock Solutions
This protocol ensures the creation of a stable, reliable stock solution.
Materials:
-
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid (solid)
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound into a sterile vial. Perform this in a fume hood or on a balance with a draft shield.[10]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.[11]
-
Visual Inspection: Carefully inspect the solution against a light source. If you see any solid particulates, proceed to the next step.
-
Assisted Solubilization (If Needed):
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution to 30-37°C. Caution: Do not overheat, as it may degrade the compound.
-
-
Final Check: Once fully dissolved, the solution should be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] Use vials with tight-sealing caps to prevent moisture absorption.
Workflow 2: A Systematic Approach to Troubleshooting
Use this decision tree to diagnose and solve precipitation issues during your experiment.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Part 3: Advanced Solubilization Strategies
If standard dilution from a DMSO stock fails, more advanced formulation techniques may be required. These should be validated to ensure they do not interfere with the biological assay.
Data Summary: Solvent & Formulation Quick Reference
The table below summarizes potential solvents and strategies.
| Strategy | Primary Solvent | Pros | Cons | Recommended Use Case |
| Standard Method | Anhydrous DMSO | High solvating power; industry standard.[4] | Potential for cytotoxicity at >0.5%; precipitation upon aqueous dilution.[3] | Initial screening and for most compounds. |
| pH Adjustment | Aqueous Buffer | Can dramatically increase solubility for ionizable compounds. | May alter compound activity or be incompatible with assay conditions. | For acidic/basic compounds in pH-tolerant assays. |
| Co-Solvency | DMSO/PEG-400, Ethanol | Can improve solubility in the final aqueous solution.[12] | Co-solvents can have their own biological effects; requires careful validation. | When DMSO alone is insufficient and concentration cannot be lowered. |
| Cyclodextrin Inclusion | Aqueous Buffer | Forms a host-guest complex, shielding the hydrophobic molecule.[13][14] | Can alter drug availability; may not work for all molecules. | Difficult-to-formulate compounds for in vivo or in vitro use. |
Protocol 2: Kinetic Aqueous Solubility Assessment
Before committing to a large-scale experiment, perform this simple test to estimate the solubility of your compound in your specific assay buffer.
Materials:
-
10 mM compound stock in DMSO
-
Your final, cell-free assay buffer
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or visual inspection
Procedure:
-
Prepare Dilutions: In the 96-well plate, perform serial dilutions of your compound in the assay buffer. Start from a high concentration where you expect precipitation (e.g., 100 µM) down to a low concentration (e.g., <1 µM). Keep the final DMSO concentration constant across all wells.
-
Incubate: Cover the plate and let it equilibrate at the temperature of your assay (e.g., 37°C) for 1-2 hours.
-
Measure: Read the plate for turbidity or visually inspect each well for any signs of precipitate (cloudiness, crystals).
-
Determine Solubility Limit: The highest concentration that remains perfectly clear is your approximate kinetic solubility limit. Your final assay concentrations should always be kept well below this limit.
This guide provides a foundational framework for addressing the solubility challenges of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. By understanding the physicochemical principles at play and adopting a systematic, validating approach, researchers can ensure their experimental conditions are robust, leading to reliable and meaningful data.
References
-
Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]
-
AAPS PharmSciTech. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Retrieved from [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Retrieved from [Link]
-
Al-Dhfyan, A., & Al-Hilal, T. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(6), 856. Retrieved from [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-12. Retrieved from [Link]
-
Shaughnessy, M. J., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(7), 769–773. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2311-2331. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers. Retrieved from [Link]
-
MDPI. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
Gokaraju, V. R., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 584832. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
PubMed. (1980). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chloro-2-sulfanylphenoxy)acetic acid. Retrieved from [Link]
-
MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
-
PubMed Central. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Retrieved from [Link]
-
PubMed. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Retrieved from [Link]
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Technical Support Center: Optimizing "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" Dosage for In Vitro Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive framework for the in vitro characterization of novel small molecules. As there is limited specific published data for "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid," the principles and protocols outlined here are based on established best practices in cell-based assays and data from structurally related compounds. Researchers should adapt these guidelines based on their specific experimental context and cell models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when optimizing the dosage of a novel compound for in vitro studies, from initial handling to data interpretation.
Compound Handling and Stock Preparation
Q1: I'm having trouble dissolving "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid". What solvents should I use, and what is the best way to prepare a stock solution?
A1: Poor aqueous solubility is a frequent hurdle for novel small molecules.[1] The standard approach is to first create a high-concentration stock solution in an organic solvent, which is then diluted to the final working concentration in your aqueous cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the industry standard for initial testing due to its powerful and broad solubilizing capabilities. It is also compatible with most cell-based assays when the final concentration is kept low. While other solvents like ethanol can be used, their higher volatility and potential for increased cytotoxicity make them less ideal for many applications.
-
Systematic Approach to Solubilization:
-
Preliminary Solubility Test: Before preparing a large quantity, perform a small-scale test to confirm the compound's solubility in candidate solvents like DMSO and ethanol.
-
Stock Solution Protocol:
-
Accurately weigh a precise amount of the compound.
-
Add the selected solvent to achieve a high-concentration stock (e.g., 10-100 mM). A concentrated stock minimizes the volume of organic solvent added to the cell culture, thereby reducing potential artifacts.
-
Ensure complete dissolution using a vortex or sonication. Gentle warming can be applied, but monitor for any signs of compound degradation.
-
-
Proper Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. This practice minimizes freeze-thaw cycles that can cause the compound to precipitate or degrade over time.
-
-
The Critical Importance of the Vehicle Control: The final concentration of your organic solvent in the cell culture medium must be minimized—typically below 0.5% and ideally below 0.1%—to prevent solvent-induced effects on cell health. Always include a vehicle control in your experimental design; this consists of cells treated with the same final concentration of the solvent used to deliver the compound.[2]
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Key Advantages | Potential Issues | Recommended Max Final Concentration in Culture |
|---|---|---|---|
| DMSO | Superior solubilizing power for a wide range of organic compounds. | Can induce cellular stress or toxicity at higher concentrations. | < 0.5% (ideally < 0.1%) |
| Ethanol | Generally less cytotoxic than DMSO for certain sensitive cell lines. | Higher volatility can lead to concentration changes due to evaporation. | < 0.5% |
Determining the Optimal Concentration Range
Q2: I have no preliminary data on this compound. How do I select an appropriate concentration range for my initial experiments?
A2: Establishing the effective concentration range is a critical first step. A broad dose-response screening is the most efficient method to identify a compound's therapeutic or biological window without causing overt, non-specific cytotoxicity.
-
Logarithmic Dilution Strategy: For initial screening, a wide range of concentrations spanning several orders of magnitude is recommended. A logarithmic or half-log dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) is an effective way to survey the compound's activity.
-
Scientific Rationale: This approach maximizes the probability of identifying a concentration range where the compound elicits a biological effect. Testing excessively high concentrations can lead to misleading results due to off-target toxicity, while concentrations that are too low may show no effect.[3]
-
Workflow for Initial Dose-Response Screening:
-
Prepare a high-concentration stock solution as detailed in the previous section.
-
Perform a serial dilution of the stock to create working solutions for each test concentration.
-
Treat your cells with the full range of compound concentrations.
-
Crucially, include both a vehicle control (solvent only) and a positive control (a known active compound, if available).
-
Following a predetermined incubation period, use a cell viability or cytotoxicity assay to measure the compound's effect.
-
Caption: Workflow for initial dose-response screening.
Troubleshooting Cytotoxicity Assays
Q3: My MTT assay results are inconsistent, with high variability between replicate wells. What are the likely causes?
A3: High variability in cell-based assays like the MTT assay is a common problem that can originate from multiple sources, including technical execution, compound properties, and assay limitations.[4]
-
Common Sources of Variability:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability. Ensure the cell suspension is thoroughly mixed before and during plating.
-
"Edge Effects": The outer wells of a microplate are susceptible to increased evaporation, which alters media and compound concentrations, thereby affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Inaccuracies: Small errors in pipetting the compound, media, or assay reagents can lead to significant variations in results. Regularly calibrate your pipettes and adhere to best practices for pipetting.
-
Compound Precipitation: If the compound's solubility limit is exceeded in the cell culture medium, it can precipitate. This leads to inconsistent exposure of the cells to the active compound. Always visually inspect the wells under a microscope for any signs of precipitation after adding the compound.
-
Assay Interference: Some compounds can directly interfere with the assay chemistry. For instance, a colored compound might alter absorbance readings, while a compound with reducing properties could directly convert the MTT reagent, producing a false-positive signal for cell viability.
-
-
A Systematic Troubleshooting Approach:
-
Optimize Cell Seeding: First, perform a cell titration experiment to identify the optimal seeding density for your specific cell line and assay duration.
-
Confirm Compound Solubility: Before treating cells, prepare the final compound dilutions in cell culture medium and incubate them under experimental conditions. Visually inspect for any precipitation.
-
Run Assay Interference Controls: To test for direct interference, add the compound to wells containing only media (no cells) and perform the assay. This will reveal if the compound itself reacts with the assay reagents.
-
Consider an Orthogonal Assay: If you suspect assay interference, validate your findings with an alternative method that relies on a different detection principle. For example, the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels, is an excellent alternative to colorimetric assays.
-
Caption: Troubleshooting high variability in cytotoxicity assays.
Data Analysis and Interpretation
Q4: How should I analyze my dose-response data to calculate the IC50 value?
A4: The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit a biological process by 50%. An accurate and reproducible IC50 value is essential for evaluating compound potency.
-
Data Normalization: The first step is to normalize your raw data. The vehicle-treated cells are typically set as 100% viability (or 0% inhibition), while a background control (media only, or cells treated with a lethal agent) represents 0% viability.
-
% Viability = [(Absorbance_sample - Absorbance_background) / (Absorbance_vehicle - Absorbance_background)] * 100
-
% Inhibition = 100 - % Viability
-
-
Non-Linear Regression Analysis: The dose-response relationship is typically sigmoidal, not linear. Therefore, a non-linear regression model is the most accurate method for fitting the data and determining the IC50. The four-parameter logistic (4PL) model is the most widely used for this purpose.[5]
-
Recommended Software Tools: Several software packages are available for performing non-linear regression and calculating IC50 values:
-
GraphPad Prism
-
R (with specialized packages such as 'drc')
-
Web-based IC50 calculators[6]
-
-
Importance of Independent Replicates: To ensure the scientific rigor and reproducibility of your findings, it is critical to perform multiple independent experiments (typically a minimum of three). The final IC50 value should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) of these independent experiments.[7]
Table 2: Key Parameters of a 4PL Dose-Response Curve
| Parameter | Description |
|---|---|
| Top Plateau | The maximum response, typically near 100% viability in the absence of the inhibitor. |
| Bottom Plateau | The minimum response, representing the residual cell viability at saturating concentrations of the compound. |
| IC50 | The compound concentration that elicits a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. A slope of 1.0 is indicative of a standard binding isotherm. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standardized workflow for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent or suspension cells in culture
-
Sterile 96-well flat-bottom plates
-
"2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a previously optimized density (e.g., 5,000-10,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete cell culture medium at 2x the final desired concentrations.
-
Carefully remove the existing medium from the wells and add 100 µL of the appropriate compound dilutions.
-
Include wells for the vehicle control (medium with solvent) and background control (medium only).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure the complete dissolution of the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature, protected from light, to allow for full solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be subtracted to reduce background noise.
-
References
-
Bhatti, B. M., & Kalra, A. (1973). In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. PubMed. Available from: [Link]
-
Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Toxicology in Vitro. Available from: [Link]
-
Amer, S. M., & Aly, F. A. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. Available from: [Link]
-
Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available from: [Link]
-
ResearchGate. (n.d.). Which concentrations are optimal for in vitro testing?. Available from: [Link]
-
National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available from: [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available from: [Link]
-
ResearchGate. (2013). Should one calculate IC50 for each replicate experiment and then get an average?. Available from: [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
ResearchGate. (n.d.). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Available from: [Link]
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. Available from: [Link]
-
Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Available from: [Link]
-
Song, H. Y., et al. (2015). Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Human & Experimental Toxicology. Available from: [Link]
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
Overcoming resistance to "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" in weed species
Technical Support Center: Overcoming Resistance to Synthetic Auxin Herbicides
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for investigating and overcoming weed resistance to synthetic auxin herbicides. This guide is designed for researchers, scientists, and professionals in weed science and drug development. While you have inquired specifically about "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid," this compound is not widely documented as a commercial herbicide in the provided literature. However, its chemical structure places it within the phenoxy-carboxylate class of synthetic auxin herbicides. Therefore, this guide will address the principles and methodologies for tackling resistance to this class of herbicides, which includes widely used compounds like MCPA and 2,4-D.[1][2][3]
Our goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, enabling you to design robust experiments, troubleshoot challenges, and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of any herbicide resistance investigation.
Q1: What is the presumed mode of action for a phenoxy-carboxylate herbicide like 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid?
A1: As a synthetic auxin, the herbicide mimics the natural plant hormone indole-3-acetic acid (IAA).[4] At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in epinasty (twisting of stems and petioles), tissue damage, and plant death.[5][6] The herbicide achieves this by binding to auxin co-receptor complexes, primarily the TIR1/AFB F-box proteins, which then target Aux/IAA transcriptional repressor proteins for degradation.[7] The removal of these repressors leads to a massive upregulation of auxin-responsive genes, causing the lethal phenotype.[7]
Q2: What are the primary mechanisms by which a weed species can develop resistance to a synthetic auxin herbicide?
A2: Resistance mechanisms are broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[7]
-
Target-Site Resistance (TSR): This occurs when a mutation in the gene encoding the herbicide's target protein reduces the binding affinity of the herbicide. For synthetic auxins, the primary targets are the TIR1/AFB family of auxin co-receptors. A mutation in one of these receptors could confer resistance to a specific class of auxin herbicides without significantly impacting the binding of the natural hormone IAA, thus avoiding a major fitness cost.[8][9]
-
Non-Target-Site Resistance (NTSR): This is the more common and complex form of resistance. It involves mechanisms that prevent the herbicide from reaching its target at a lethal concentration. Key NTSR mechanisms include:
-
Enhanced Metabolism: The weed evolves the ability to rapidly detoxify the herbicide before it can act.[10] This is often mediated by large enzyme families like Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Glycosyltransferases (GTs).[10][11]
-
Altered Translocation or Sequestration: The herbicide may be poorly absorbed, moved inefficiently to the target tissues, or sequestered in cellular compartments like the vacuole, rendering it harmless.[9][12]
-
Reduced Absorption: Changes in the leaf cuticle or other surface properties can limit the uptake of the herbicide.
-
Q3: My field observations suggest resistance. How do I scientifically confirm this in a controlled environment?
A3: Field failure can be due to many factors, including application errors, unfavorable weather, or inappropriate weed growth stage.[13] To confirm genetic resistance, you must conduct a whole-plant bioassay under controlled greenhouse or laboratory conditions.[14][15] The cornerstone of this confirmation is the dose-response assay.
Q4: What is a dose-response assay and why is it critical for resistance studies?
A4: A dose-response assay involves treating a suspected resistant (R) population and a known susceptible (S) population of the same weed species with a range of herbicide doses, typically from zero up to several times the recommended field rate.[16] After a set period (e.g., 21-28 days), you assess plant survival or biomass reduction.[17]
The resulting data allows you to calculate the herbicide dose required to cause 50% mortality or growth reduction (LD50 or GR50). By comparing the LD50/GR50 values of the R and S populations, you can calculate a Resistance Index (RI = R-population LD50 / S-population LD50). An RI value significantly greater than 1.0 provides quantitative confirmation of resistance.
Part 2: Troubleshooting Experimental Challenges
Here, we address specific issues you may encounter during your research, providing causal explanations and actionable protocols.
Problem 1: My dose-response assay shows only a low level of resistance (e.g., RI = 2-4), but I observe complete control failure in the field. Why the discrepancy?
This is a common and important observation. The discrepancy often arises because a low level of genetically-endowed resistance can be magnified by suboptimal field conditions.
-
Causality: In the controlled environment of a greenhouse, weeds are often grown under ideal conditions (e.g., adequate water, nutrients, light) and treated at the optimal growth stage.[14] In the field, plants may be larger, more established, or under environmental stress (e.g., drought), which can independently reduce herbicide efficacy. When these field factors are combined with a low-level metabolic resistance mechanism, the result can be a complete failure of control that isn't fully replicated in a "perfect-world" lab experiment.
-
Troubleshooting Workflow:
-
Verify Field Conditions: Review the application records. Was the correct rate used? Was the weed at the recommended growth stage? Were environmental conditions (temperature, humidity) optimal for herbicide uptake?[13][18]
-
Re-run Bioassay with Environmental Stress: Design an experiment where you mimic a field stressor. For example, grow R and S populations under slight drought stress before and after herbicide application and compare the results to a well-watered control.
-
Investigate Growth Stage Impact: Conduct a dose-response assay on plants at different growth stages (e.g., 2-4 leaf vs. 6-8 leaf) to see if the resistance is more pronounced in larger plants.
Workflow for diagnosing field vs. lab discrepancies. -
Problem 2: I've confirmed a high level of resistance (RI > 10). How do I determine if it's due to a target-site mutation or a non-target-site mechanism?
With high-level resistance confirmed, the next logical step is to investigate the most straightforward mechanism: target-site resistance (TSR).
-
Causality: A mutation in a key auxin receptor, such as TIR1 or other AFB proteins, can prevent the herbicide from binding effectively, thereby blocking the entire downstream signaling cascade that leads to plant death.[19] While less common for auxins than for other herbicide groups, TSR is a known mechanism and is often conferred by a single gene mutation, making it a clear starting point for molecular analysis.[19]
-
Troubleshooting Workflow:
-
Identify Target Genes: From literature on Arabidopsis and other species, the primary target genes are the F-box proteins of the TIR1/AFB family.
-
Sequence Analysis:
-
Extract RNA from new leaf tissue of multiple individuals from both the R and S populations.
-
Synthesize cDNA.
-
Design primers to amplify the full coding sequence of the primary TIR1/AFB homolog(s) in your weed species.
-
Sequence the amplicons and compare the sequences from R and S plants. Look for consistent, non-synonymous mutations (those that change an amino acid) in the resistant individuals that are absent in the susceptible ones.
-
-
Interpret Results: If a conserved mutation is found in the R population, especially in a region known to be part of the auxin-binding pocket, you have strong evidence for TSR. If no such mutations are found, the resistance is likely due to a non-target-site mechanism.
Simplified synthetic auxin signaling pathway. -
Problem 3: Sequencing of the primary auxin receptor genes revealed no mutations. What is the most likely cause of resistance, and how do I test for it?
If TSR is ruled out, the investigation should pivot to Non-Target-Site Resistance (NTSR), with enhanced metabolic detoxification being the most probable cause.
-
Causality: The plant may have evolved enhanced activity of enzymes that "chew up" the herbicide molecule, converting it into non-toxic forms before it can reach the target TIR1/AFB receptors.[10][20] The primary enzyme families responsible are P450s (Phase I metabolism) and GSTs/GTs (Phase II conjugation).[10][11][21] This mechanism often confers cross-resistance to herbicides from different chemical classes.[10]
-
Troubleshooting Workflow: Metabolic Inhibition Study The most direct way to test for metabolic resistance is to use chemical synergists that inhibit these detoxifying enzymes. If applying the herbicide along with a synergist restores susceptibility in the R population, it is strong evidence for metabolic resistance.
-
Select Synergists:
-
To inhibit P450s: Use piperonyl butoxide (PBO) .
-
To inhibit GSTs: Use 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) .
-
-
Experimental Design: Set up a full factorial experiment with your R and S populations.
-
Factor 1: Herbicide (at a dose that is sublethal to the R population but lethal to the S population).
-
Factor 2: Synergist (PBO or NBD-Cl at a concentration known to be effective but non-phytotoxic).
-
-
Protocol: See the detailed protocol in Part 3. The synergist is typically applied 1-2 hours before the herbicide to ensure it has been absorbed and can act on the target enzymes.
-
Interpret Results: If the R population shows significantly increased mortality or biomass reduction when treated with Herbicide + PBO compared to the Herbicide alone, this strongly implicates P450-mediated metabolic resistance.
Herbicide metabolic detoxification pathway. -
Part 3: Data Presentation & Protocols
For reliable and reproducible results, standardization is key. Use the following table and protocols as a foundation for your experimental design.
Table 1: Key Parameters for a Robust Whole-Plant Herbicide Bioassay
| Parameter | Recommendation | Rationale & Justification |
| Plant Material | Seeds collected from multiple surviving plants in the putative R field; a known S population. | Pooling seeds from >20 plants captures the genetic diversity of the resistant population. The S population provides the essential baseline for comparison. |
| Growth Medium | A consistent, sterilized potting mix (e.g., soil:sand:peat mix).[14] | Avoids confounding variables from soil pathogens, native seeds, or residual herbicides. Consistency ensures uniform plant growth. |
| Pot Size | Minimum 10 cm diameter, one plant per pot after thinning. | Prevents resource competition between plants, which can affect growth and herbicide response. |
| Replication | Minimum of 4-6 replicates per dose per population. | Ensures statistical power to detect significant differences between treatments. |
| Environmental Control | Controlled greenhouse with consistent temperature, humidity, and photoperiod (e.g., 25/18°C day/night, 14h light).[14] | Minimizes environmental variability that can affect plant growth and herbicide metabolism, ensuring results are due to genetic differences. |
| Herbicide Application | Calibrated track sprayer with appropriate nozzles to deliver a consistent volume (e.g., 200 L/ha).[17] | Guarantees that every plant receives the precise intended dose, which is the most critical variable in the experiment. |
| Data Collection | Visual mortality rating and/or fresh/dry biomass measurement 21-28 days after treatment.[17] | Biomass is a more objective and quantitative measure of herbicide effect than visual ratings alone. |
Experimental Protocol 1: Standardized Whole-Plant Dose-Response Assay
-
Plant Preparation: Grow seedlings of R and S populations in separate pots under controlled conditions until they reach the 3-4 leaf stage.
-
Dose Preparation: Prepare a dilution series of the herbicide. For an R population, a typical range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. For the S population, a lower range (e.g., 0, 0.0625x, 0.125x, 0.25x, 0.5x, 1x) is usually sufficient.[16]
-
Application: Randomize the pots and treat them using a calibrated laboratory track sprayer. Include an untreated control for each population.
-
Incubation: Return plants to the controlled environment and water as needed.
-
Assessment: After 21-28 days, count the number of surviving plants in each pot. Then, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.
-
Analysis: Use a statistical software package (e.g., R with the 'drc' package) to perform a non-linear regression analysis on the biomass data to calculate the GR50 for each population. Calculate the Resistance Index (RI) as GR50(R) / GR50(S).
Experimental Protocol 2: Investigating Metabolic Resistance Using Synergists
-
Plant Preparation: Grow R and S populations to the 3-4 leaf stage as described above.
-
Treatment Groups: For the R population, you will need four treatment groups:
-
Untreated Control
-
Herbicide alone (use the calculated GR50 dose for the R population)
-
PBO alone (use a non-phytotoxic dose, e.g., 1250 g ai/ha)
-
PBO + Herbicide
-
-
Synergist Application: Apply the PBO solution to the "PBO alone" and "PBO + Herbicide" groups using the track sprayer.
-
Incubation: Place the plants back in the growth chamber for 1-2 hours.
-
Herbicide Application: Apply the herbicide solution to the "Herbicide alone" and "PBO + Herbicide" groups.
-
Assessment & Analysis: After 21 days, harvest and measure the dry biomass for all groups. Statistically compare the biomass of the "Herbicide alone" group to the "PBO + Herbicide" group for the R population. A significant reduction in biomass in the combined treatment indicates that P450s are involved in the resistance mechanism.
References
- Badescu, V. & Napier, R. (2006). Auxin transport and signalling. Journal of Experimental Botany, 57(8), 1745-1761.
-
PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). MCPA. Retrieved from [Link]
-
Yu, Q., & Powles, S. (2014). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. Plant Physiology, 166(3), 1106-1118. Available from: [Link]
-
Han, H., et al. (2021). Target-Site Mutations Conferring Herbicide Resistance. Plants, 10(9), 1783. Available from: [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. Available from: [Link]
-
Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2259-2266. Available from: [Link]
- Burgos, N. R. (2015). Research Methods in Weed Science. Weed Science, 63(S1), 126-153.
- Busi, R., et al. (2018). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 74(10).
- Guerra, N., et al. (2014). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 32(3).
-
Getting Rid Of Weeds. (n.d.). Best Management Practices for Herbicide Resistance. Retrieved from [Link]
-
Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]
-
PASSEL. (n.d.). Introduction | Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
Tétard-Jones, C., et al. (2018). Herbicide detoxification in plants. In phase 1, herbicides are typically metabolized by cytochrome P450 monooxygenase enzymes... [Diagram]. ResearchGate. Available from: [Link]
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
- Goggin, D. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE.
- Purdue University. (n.d.). Lecture: Metabolism of Herbicides in Plants.
- Mithila, J., et al. (2011). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management. Weed Science, 59(4), 445-457.
-
PubChem. (n.d.). (2,4-Dichlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Jhala, A. J., et al. (2018).
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- 10. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 13. hracglobal.com [hracglobal.com]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 18. growiwm.org [growiwm.org]
- 19. bioone.org [bioone.org]
- 20. scispace.com [scispace.com]
- 21. www2.lsuagcenter.com [www2.lsuagcenter.com]
Troubleshooting "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" analytical detection
Welcome to the technical support center for the analytical detection of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the analysis of this compound.
Understanding the Analyte: 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a carboxylic acid derivative with a moderately complex structure, incorporating a chlorinated phenoxy group and a cyclohexyl moiety. Its analytical behavior is influenced by the acidic nature of the carboxylic acid, the hydrophobicity of the cyclohexyl and chlorinated phenyl groups, and its potential for specific interactions with analytical instrumentation.
Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of analytical chemistry and data from structurally similar compounds, such as other phenoxyacetic acid herbicides, to provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when developing an analytical method for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Q1: What are the key physicochemical properties I should consider for method development?
| Property | Estimated Value/Characteristic | Implication for Analysis |
| Molecular Weight | ~284.75 g/mol | Relevant for mass spectrometry settings. |
| pKa | ~3-4 | The compound is a weak acid. For HPLC, the mobile phase pH should be at least 2 pH units below the pKa (i.e., pH < 2) to ensure it is in its neutral, un-ionized form for good retention on a reversed-phase column.[1] |
| UV Absorbance | Estimated λmax ~270-280 nm | The chlorinated phenoxy group is the primary chromophore. A starting point for UV detection in HPLC would be around 275 nm, with optimization necessary. For comparison, 2,4-dichlorophenoxyacetic acid exhibits a UV maximum around 280 nm.[2] |
| Solubility | Low in water, soluble in organic solvents (e.g., methanol, acetonitrile). | Sample preparation will likely involve dissolution in an organic solvent. The choice of solvent should be compatible with the initial mobile phase conditions in HPLC to avoid peak distortion.[3] |
| LogP (Octanol-Water Partition Coefficient) | High (estimated > 3) | The cyclohexyl and chlorinated phenyl groups contribute to significant hydrophobicity, suggesting strong retention in reversed-phase HPLC. |
Q2: Which analytical technique is more suitable for this compound: HPLC or GC-MS?
A2: Both HPLC and GC-MS can be viable, but each has its considerations:
-
High-Performance Liquid Chromatography (HPLC): This is generally the preferred method for non-volatile, polar compounds like carboxylic acids. Reversed-phase HPLC with UV or mass spectrometric (LC-MS) detection is a strong choice. Direct analysis is possible without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile ester (e.g., methyl or pentafluorobenzyl ester) before GC-MS analysis.[4] This adds a sample preparation step but can offer high sensitivity and selectivity.
The choice depends on available equipment, desired sensitivity, and sample throughput requirements. For routine analysis, HPLC is often more straightforward.
Q3: What are potential sources of interference or contamination?
A3: Potential sources of interference include:
-
Synthesis Impurities: The synthesis of phenoxyacetic acids can result in related impurities, such as isomers or unreacted starting materials.[5]
-
Sample Matrix: For complex samples (e.g., environmental or biological matrices), co-eluting compounds can interfere with the analyte peak.
-
Plasticizers: Phthalates from plastic labware can be a source of contamination, especially in GC-MS analysis.
-
Solvent Impurities: Always use high-purity, HPLC or GC-grade solvents to minimize baseline noise and ghost peaks.
Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for common issues encountered during the analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
HPLC Troubleshooting
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. Here’s a systematic approach to troubleshoot this:
Causality and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic proton of your analyte, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 units below the analyte's pKa (aim for pH 2.0-2.5). This fully protonates the carboxylic acid, minimizing its interaction with silanols. Use a buffer like phosphate or formate to maintain a stable pH.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping specifically designed to reduce silanol activity.
-
Add a Competing Acid (Use with Caution): A small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%) in the mobile phase can mask silanol groups. However, TFA can be difficult to flush from the system and may suppress ionization in LC-MS.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Experimental Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Problem 2: Inconsistent Retention Times
Q: The retention time of my analyte is shifting between injections. What could be the cause?
A: Retention time instability can compromise the reliability of your analysis. The following factors are common culprits:
Causality and Solutions:
-
Mobile Phase Issues:
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phase composition.
-
Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.
-
-
Mobile Phase Composition Change: Evaporation of the more volatile organic component (e.g., acetonitrile) from the mobile phase reservoir can alter its composition over time.
-
Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
-
-
Unstable pH: If the mobile phase is not adequately buffered, its pH can drift, affecting the ionization state and retention of your acidic analyte.
-
Solution: Use a buffer (e.g., 10-25 mM phosphate or formate) and ensure its pH is within the effective buffering range.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump and System Leaks: A leak in the HPLC system will cause a drop in pressure and an increase in retention time.
-
Solution: Systematically check all fittings for leaks, starting from the pump and moving towards the detector.
-
Systematic Check for Retention Time Instability:
Caption: Logic diagram for troubleshooting retention time instability.
GC-MS Troubleshooting
Problem: No or Low Analyte Signal After Derivatization
Q: I am not seeing a peak for my derivatized 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in the GC-MS. What could be wrong?
A: A lack of signal in GC-MS after derivatization often points to issues with the derivatization reaction itself or problems with the GC inlet.
Causality and Solutions:
-
Incomplete Derivatization: The reaction to convert the carboxylic acid to a volatile ester may be inefficient.
-
Cause: Presence of water in the sample or reagents, incorrect reaction temperature or time, or degradation of the derivatizing agent.
-
Solution:
-
Ensure Anhydrous Conditions: Dry the sample extract thoroughly before adding the derivatization reagent. Use anhydrous solvents.
-
Optimize Reaction Conditions: Experiment with different reaction times and temperatures.
-
Check Reagent Quality: Use fresh derivatization reagents.
-
-
-
Analyte Degradation in the GC Inlet: The high temperature of the GC inlet can cause degradation of thermally labile compounds.
-
Solution:
-
Lower Inlet Temperature: Gradually decrease the inlet temperature to find the lowest possible temperature that still allows for efficient volatilization without degradation.
-
Use a Deactivated Inlet Liner: Active sites in the inlet liner can promote analyte degradation. Use a fresh, deactivated liner.
-
-
Protocol for Derivatization with BF₃-Methanol (Example for Methyl Ester Formation):
-
Sample Preparation: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of 14% BF₃-methanol to the dry sample residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex for 1 minute.
-
Collection: Carefully collect the upper hexane layer containing the derivatized analyte for GC-MS analysis.
Troubleshooting Derivatization and GC Injection:
Caption: Troubleshooting workflow for GC-MS analysis after derivatization.
References
-
MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]
-
PubChem. (4-chloro-2-Methylphenoxy)acetic acid. Retrieved from [Link]
-
ResearchGate. (2020). GC-MS determination of halogen derivatives of acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A),.... Retrieved from [Link]
-
IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]
-
PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]
-
ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]
-
PubChem. 2-Chlorophenoxyacetic acid. Retrieved from [Link]
-
PubMed. (n.d.). Genotoxic effect of substituted phenoxyacetic acids. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Selectivity of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid Derivatives
Welcome to the technical support center for researchers engaged in the development of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges you may encounter while striving to improve the target selectivity of your compounds. Our approach is rooted in established principles of medicinal chemistry and pharmacology, aiming to provide not just protocols, but the scientific rationale behind them.
Introduction: The Selectivity Challenge with Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are a versatile scaffold with a wide range of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A common mechanism of action for some of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.[3][4] The primary challenge lies in achieving selectivity between the two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible during inflammation.[5] Non-selective inhibition can lead to undesirable side effects. This guide will walk you through common issues and strategies to enhance the selectivity of your "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" derivatives.
Frequently Asked Questions & Troubleshooting Guides
Q1: My lead compound shows good potency but poor selectivity between COX-1 and COX-2. Where do I start?
A1: This is a common starting point in lead optimization. The initial step is to quantitatively assess the selectivity and then formulate a hypothesis-driven approach to modify the structure.
Step 1: Quantify the Selectivity Index (SI)
First, you need robust data. Determine the IC50 values (the concentration of your compound that inhibits 50% of the enzyme's activity) for both COX-1 and COX-2. The Selectivity Index is then calculated as:
SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.
Recommended Protocol: Whole Blood Assay (WBA) for COX Selectivity
The WBA is considered a highly physiological-relevant in vitro assay as it accounts for cell-based activity and plasma protein binding.[5][6]
-
COX-1 Activity Measurement:
-
Draw whole blood from healthy volunteers into tubes without anticoagulant.
-
Allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production, a COX-1-derived product.
-
Centrifuge to separate the serum.
-
Measure TXB2 levels using a validated ELISA kit.
-
Perform this in the presence of varying concentrations of your test compound to determine the IC50 for COX-1.
-
-
COX-2 Activity Measurement:
-
Draw whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Add lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure PGE2 levels using a validated ELISA kit.
-
Perform this in the presence of varying concentrations of your test compound to determine the IC50 for COX-2.
-
Step 2: Initial Structure-Activity Relationship (SAR) Analysis
With the SI data, you can begin to dissect the contributions of different parts of your molecule.
-
The Phenoxyacetic Acid Core: This moiety is likely crucial for binding to the active site of COX enzymes.[4]
-
The Cyclohexyl Group: Its size and lipophilicity can influence how the molecule fits into the active site.
-
The Chloro Substituent: Its electronic properties and position on the phenyl ring are critical.
A common starting point for improving selectivity is to explore modifications on the phenyl ring and the cyclohexyl group.
Q2: How can I rationally modify the structure of my lead compound to improve selectivity?
A2: Improving selectivity often involves exploiting the subtle differences in the active sites of COX-1 and COX-2. Here are three key strategies:
Strategy 1: Conformational Restriction
Flexible molecules can adopt multiple conformations, some of which may bind to the off-target receptor. By making the molecule more rigid, you can lock it into a conformation that is more favorable for binding to the target receptor.[7][8][9][10]
-
Troubleshooting Approach:
-
Introduce cyclic structures or double bonds to reduce the number of rotatable bonds. For instance, you could explore replacing the cyclohexyl group with a more rigid bicyclic system.
-
The goal is to favor a bioactive conformation that fits preferentially into the larger active site of COX-2.[10]
-
Strategy 2: Modulating Lipophilicity
Lipophilicity, often measured as LogP, is a critical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its selectivity.[][12][13][14] Excessively lipophilic compounds can exhibit non-specific binding and off-target effects.
-
Troubleshooting Approach:
-
Measure the LogP of your lead compound.
-
Systematically modify the structure to alter lipophilicity. For example, you could introduce polar functional groups (e.g., hydroxyl, amino) on the cyclohexyl or phenyl ring.
-
Observe the effect on the Selectivity Index. The relationship between lipophilicity and selectivity is often non-linear, so a range of polarities should be explored.
-
| Modification Strategy | Expected Impact on LogP | Potential Effect on Selectivity |
| Add a hydroxyl group to the cyclohexyl ring | Decrease | May improve selectivity by introducing specific hydrogen bonding interactions with the target. |
| Replace the chloro group with a fluoro group | Minor Change | May alter electronic properties and binding interactions. |
| Add a methyl group to the phenyl ring | Increase | May enhance hydrophobic interactions, but could also decrease selectivity if it promotes binding to off-targets. |
Strategy 3: Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is a key pharmacophore, but it can also contribute to poor pharmacokinetic properties.[15] Replacing it with a bioisostere (a group with similar physical or chemical properties) can improve selectivity and other drug-like properties.[16][17][18]
-
Troubleshooting Approach:
-
Consider replacing the carboxylic acid with known bioisosteres such as a tetrazole, a hydroxamic acid, or an acylsulfonamide.[15][19]
-
These replacements can alter the pKa, hydrogen bonding capacity, and overall geometry of the molecule, potentially leading to a more selective interaction with the target enzyme.
-
Q3: I've synthesized a library of derivatives, but the screening results are inconsistent. How can I ensure my assay is robust?
A3: Assay variability can mask true SAR trends. Here are some key areas to troubleshoot:
-
Enzyme Source and Purity: If you are using purified enzymes, ensure they are from a reputable source and have high purity. Inter-species differences in COX enzymes can also lead to different IC50 values.[20]
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of arachidonic acid in your assays.
-
Solvent Effects: Ensure that the solvent used to dissolve your compounds (e.g., DMSO) is at a low and consistent final concentration in the assay, as it can affect enzyme activity.
-
Time-Dependent Inhibition: Some compounds may exhibit time-dependent inhibition. Pre-incubating your compound with the enzyme before adding the substrate can help identify this.
Experimental Workflow for Robust Selectivity Screening
Caption: A robust workflow for screening and identifying selective inhibitors.
Q4: My compound is selective in vitro, but shows off-target effects in vivo. What could be the cause?
A4: In vitro to in vivo translation is a significant hurdle. Off-target effects in vivo can arise from several factors not captured by simple enzyme assays.[21][22][23][24]
-
Metabolism: Your compound may be metabolized in vivo to a species that has a different activity profile.
-
Pharmacokinetics: Poor pharmacokinetic properties can lead to high concentrations of the drug in certain tissues, causing off-target effects.
-
Interactions with Other Receptors: Your compound may have affinity for other receptors that were not tested in vitro.
Troubleshooting Workflow for In Vivo Off-Target Effects
Caption: A decision tree for investigating in vivo off-target effects.
Pharmacophore Modeling to Predict Off-Target Effects
Pharmacophore modeling can be a powerful in silico tool to predict potential off-target interactions.[25][26][27][28][29] By creating a 3D model of the essential features for binding to your target, you can screen this model against databases of known off-targets.
Caption: Using pharmacophore modeling to identify potential off-targets.
References
- rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d - MDPI. (n.d.). Retrieved January 23, 2026, from https://www.mdpi.com/1422-8599/2022/3/m1410
-
Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase - NIH. (2024, June 23). Retrieved January 23, 2026, from [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. (2025, August 5). Retrieved January 23, 2026, from [Link]
-
Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (2024, March 15). Retrieved January 23, 2026, from [Link]
-
Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods - Pulsus Group. (n.d.). Retrieved January 23, 2026, from [Link]
-
Correction: Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
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Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater - Water Quality Australia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery - Dove Medical Press. (2014, November 11). Retrieved January 23, 2026, from [Link]
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(PDF) Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - ResearchGate. (2025, August 5). Retrieved January 23, 2026, from [Link]
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The Use of Conformational Restriction in Medicinal Chemistry - ResearchGate. (2025, August 7). Retrieved January 23, 2026, from [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. (2025, October 17). Retrieved January 23, 2026, from [Link]
-
The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
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Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed. (2022, October 21). Retrieved January 23, 2026, from [Link]
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Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro - MDPI. (2021, March 11). Retrieved January 23, 2026, from [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Bioisosteres for carboxylic acid groups - Hypha Discovery. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - Research Collection. (n.d.). Retrieved January 23, 2026, from [Link]
-
Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
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Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
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Organic Synthesis Routes. (n.d.). Retrieved January 23, 2026, from [Link]
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Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved January 23, 2026, from [Link]
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmacophore modeling: Advances, Limitations, And current utility in drug discovery. (2025, August 5). Retrieved January 23, 2026, from [Link]
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(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (n.d.). Retrieved January 23, 2026, from [Link]
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A green route for the acylation of resorcinol with acetic acid | Request PDF - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
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(PDF) Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. (2025, August 9). Retrieved January 23, 2026, from [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (2021, February 1). Retrieved January 23, 2026, from [Link]
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Controlling miRNA-like Off-target Effects of an siRNA with Nucleobase Modifications - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
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Pharmacophore modeling for the identification of small-molecule inhibitors of TACE. (n.d.). Retrieved January 23, 2026, from [Link]
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Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization | Request PDF - ResearchGate. (2025, August 5). Retrieved January 23, 2026, from [Link]
-
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). Retrieved January 23, 2026, from [Link]
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Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Retrieved January 23, 2026, from [Link]
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Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved January 23, 2026, from [Link]
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Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs - YouTube. (2019, September 27). Retrieved January 23, 2026, from [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-(4,4-Difluorocyclohexyl)acetic acid | C8H12F2O2 | CID 53420743 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link][Link]
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- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 25. Pharmacophore Modeling and Binding Affinity of Secondary Metabolites from Angelica keiskei to HMG Co-A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. mdpi.com [mdpi.com]
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- 29. Pharmacophore modeling for the identification of small-molecule inhibitors of TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Strategies for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Welcome to the technical support center for "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid." This guide is designed for researchers, scientists, and drug development professionals actively engaged in formulating this compound for enhanced bioavailability. Given its structural characteristics—a chlorinated phenoxyacetic acid with a bulky cyclohexyl group—this molecule is anticipated to exhibit poor aqueous solubility and high membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] The oral bioavailability of such compounds is primarily limited by their dissolution rate in the gastrointestinal tract.[3]
This resource provides in-depth troubleshooting guides, FAQs, and detailed protocols to navigate the challenges associated with formulating this and other BCS Class II molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before initiating or while optimizing your formulation strategy.
Q1: What are the expected physicochemical properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and why do they matter?
A1: While specific experimental data for this exact molecule is not publicly available, we can infer its properties based on its structure and data from analogous compounds. These properties are critical as they dictate the formulation challenges and potential solutions.
-
Causality: The large, non-polar cyclohexyl group and the chloro-substituent significantly increase the molecule's lipophilicity (high LogP). The carboxylic acid moiety provides pH-dependent solubility, being less soluble in the acidic environment of the stomach and more soluble in the neutral pH of the intestine. This profile confirms its character as a BCS Class IIa (weakly acidic) drug, where dissolution is the rate-limiting step for absorption.[4]
Table 1: Predicted Physicochemical Properties of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
| Property | Predicted Value/Range | Implication for Formulation |
|---|---|---|
| Molecular Weight | ~284.75 g/mol | High molecular weight can sometimes impact permeability, but the lipophilic nature likely ensures it remains a high-permeability compound. |
| LogP (o/w) | > 4.0 | High lipophilicity indicates very low aqueous solubility. Lipid-based formulations could be a viable strategy. |
| Aqueous Solubility | < 0.01 mg/mL at pH 1-5 | Extremely low solubility in gastric fluid necessitates solubility enhancement techniques. |
| pKa | ~3.5 - 4.5 (Acidic) | Solubility will increase significantly at pH > pKa. This pH-dependent solubility must be managed to prevent precipitation in the upper intestine.[4] |
| Melting Point | Likely > 150 °C (Crystalline) | A high melting point suggests a stable crystal lattice, which requires significant energy to disrupt, further contributing to poor solubility. Amorphous systems are a key strategy. |
| BCS Classification | Class II (Low Solubility, High Permeability) | Bioavailability is dissolution-rate limited. The primary goal is to increase the dissolution rate and maintain supersaturation in vivo.[3][5] |
Q2: What initial formulation strategies should I consider for a BCS Class II compound like this?
A2: The goal is to enhance the apparent solubility and dissolution rate. The most successful strategies for BCS Class II compounds are:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (high-energy) state within a polymer matrix can dramatically increase its apparent solubility and lead to supersaturation.[6][7] This is often the most effective approach.
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[8]
-
Particle Size Reduction (Nanotechnology): Reducing particle size to the nanometer range (nanosuspensions) increases the surface area available for dissolution.[9] While effective, physical stability (particle aggregation) can be a challenge.[10]
The choice depends on the drug's specific properties (e.g., dose, thermal stability) and the desired product profile.
Q3: How do I select appropriate excipients for my formulation?
A3: Excipient selection is critical and must be guided by the chosen formulation strategy.
-
For Amorphous Solid Dispersions: You need a polymer that can stabilize the amorphous form of the drug and prevent re-crystallization. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and pH-dependent polymers like HPMC-AS, which can help maintain supersaturation in the intestine.[11]
-
For Lipid-Based Formulations: Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400) for their ability to dissolve the drug and form stable emulsions upon dilution.[12]
-
For Nanosuspensions: Stabilizers (surfactants or polymers) are required to prevent particle aggregation. Examples include poloxamers and lecithin.
Part 2: Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Low Aqueous Solubility & Dissolution Rate
Q: My initial dissolution tests show less than 20% drug release after 60 minutes in simulated gastric and intestinal fluids. What's wrong and how do I fix it?
A: This is the hallmark challenge of a BCS Class II compound. The stable crystalline form of the drug is not dissolving quickly enough.
-
Root Cause Analysis: The energy required to break the drug's crystal lattice is too high, and its interaction with water is thermodynamically unfavorable. Your formulation has not successfully overcome this barrier.
-
Troubleshooting Workflow:
-
Confirm BCS Classification: Ensure permeability is not a contributing factor. An in vitro permeability assay (e.g., Caco-2) can confirm high permeability.
-
Implement an Enabling Formulation: A simple physical blend of the crystalline drug with excipients is insufficient. You must transition to a more advanced formulation platform.
-
Path A - Amorphous Solid Dispersion (ASD): This is the most robust starting point.
-
Action: Prepare an ASD using a spray dryer or solvent evaporation with a suitable polymer (e.g., PVP K30 or HPMC-AS). See Protocol 1 for a detailed method.
-
Why it Works: By converting the drug to its high-energy amorphous state and molecularly dispersing it in a polymer, you eliminate the crystal lattice energy barrier, leading to much faster dissolution and the ability to achieve a supersaturated state.[6]
-
-
Path B - Lipid-Based System: If the drug has high lipid solubility.
-
Action: Formulate a Self-Emulsifying Drug Delivery System (SEDDS). See Protocol 2 .
-
Why it Works: The drug is pre-dissolved in the lipid vehicle. Upon contact with aqueous GI fluids, it forms a fine emulsion, presenting a large surface area of already-solubilized drug for absorption.[8]
-
-
`dot graph TD { A[Start: Low Dissolution] --> B{Strategy Assessment}; B --> C[Amorphous Solid Dispersion]; B --> D[Lipid-Based Formulation]; B --> E[Particle Size Reduction];
} ` Caption: Formulation selection workflow for a BCS Class II drug.
Guide 2: Formulation Instability During Storage
Q: My amorphous solid dispersion formulation shows great initial dissolution, but after 2 weeks of storage at 40°C/75% RH, I see crystals forming and the dissolution rate drops significantly. What is happening?
A: You are observing amorphous-to-crystalline reversion. The amorphous state is thermodynamically unstable, and factors like temperature and humidity can provide the molecular mobility needed for the drug to rearrange back into its stable, low-solubility crystalline form.
-
Root Cause Analysis:
-
Insufficient Polymer Stabilization: The chosen polymer is not adequately interacting with the drug molecules (e.g., via hydrogen bonding) to inhibit their mobility.
-
Hygroscopicity: Water absorbed from humidity acts as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which accelerates crystallization.[13][14]
-
Drug Loading Too High: The amount of drug in the polymer exceeds its solubility limit within the matrix (the "amorphous solubility"), making it prone to phase separation and crystallization.
-
-
Troubleshooting & Self-Validation System:
-
Characterize the Baseline: Use Differential Scanning Calorimetry (DSC) to determine the initial Tg of your fresh ASD. A single, sharp Tg indicates a well-mixed, homogenous dispersion.
-
Assess Polymer Choice:
-
Action: Screen other polymers. If you used a non-ionic polymer like PVP, try an ionic one like HPMC-AS.
-
Why it Works: HPMC-AS can form stronger, more specific interactions (acid-base) with acidic drugs, providing better stabilization. It also protects the drug in the stomach and dissolves at intestinal pH, aiding in maintaining supersaturation.[11]
-
-
Reduce Drug Loading:
-
Action: Prepare new ASDs with lower drug loadings (e.g., reduce from 40% to 25% w/w).
-
Why it Works: Lowering the drug loading increases the distance between drug molecules within the polymer matrix, sterically hindering their ability to form a crystal nucleus.
-
-
Control for Moisture:
-
Action: Incorporate a desiccant into your packaging or add a moisture-scavenging excipient to the final dosage form.
-
Why it Works: This directly addresses the plasticizing effect of water, helping to maintain a high Tg and improve physical stability.[13]
-
-
Validation: After making changes, repeat the stability study (40°C/75% RH). Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and DSC to ensure the Tg remains high. A stable formulation will show no crystalline peaks in PXRD and a consistent dissolution profile over time.
-
Part 3: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a lab-scale method for screening formulations.
Objective: To prepare a 25% w/w drug-loaded ASD with HPMC-AS.
Materials:
-
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
-
HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate, MG grade)
-
Acetone (or other suitable volatile solvent in which both drug and polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solution Preparation:
-
Accurately weigh 250 mg of the drug and 750 mg of HPMC-AS.
-
Dissolve both components in 20 mL of acetone in a 100 mL round-bottom flask. Use gentle sonication if needed to ensure complete dissolution. The solution should be perfectly clear.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Apply rotation (approx. 150 rpm) and gradually reduce the pressure to evaporate the solvent. Continue until a thin, clear film is formed on the flask wall.
-
-
Secondary Drying:
-
Carefully scrape the solid film from the flask walls using a spatula.
-
Transfer the resulting solid flakes to a glass dish.
-
Place the dish in a vacuum oven at 40°C for at least 24 hours to remove any residual solvent.
-
-
Milling and Storage:
-
Gently mill the dried ASD using a mortar and pestle to obtain a fine, homogenous powder.
-
Store the powder in a tightly sealed glass vial with a desiccant at room temperature.
-
-
Characterization (Self-Validation):
-
Visual: The final product should be a clear, glassy solid or a fine, white powder with no visible crystals.
-
PXRD: Analyze the powder to confirm its amorphous nature (absence of sharp Bragg peaks).
-
DSC: Determine the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion.
-
Dissolution: Perform dissolution testing as per your standard protocol to assess the improvement in drug release compared to the crystalline drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for solubility screening.
Materials:
-
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
-
Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL)
-
Co-solvent: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
Methodology:
-
Solubility Screening:
-
Determine the saturation solubility of the drug in various oils, surfactants, and co-solvents individually.
-
Add an excess amount of the drug to 2 mL of each vehicle in separate vials.
-
Mix for 48 hours at room temperature. Centrifuge and analyze the supernatant by HPLC to quantify the dissolved drug concentration. Select the vehicles with the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Based on solubility data, prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent in different ratios (e.g., 40:40:20, 30:50:20 w/w/w).
-
Vortex each mixture until a clear, homogenous liquid is formed.
-
-
Self-Emulsification Test:
-
Add 100 µL of each blank formulation to 100 mL of purified water in a glass beaker with gentle stirring.
-
Observe the emulsification process. A good SEDDS will spontaneously form a clear or slightly bluish-white, translucent microemulsion.
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument. Aim for a droplet size < 200 nm and a PDI < 0.3.
-
-
Drug Loading:
-
Select the best-performing blank formulation (based on droplet size and stability).
-
Dissolve the drug into this pre-concentrate at a concentration slightly below its saturation point in the mixture (e.g., 80% of saturation) to prevent precipitation during storage.
-
-
Characterization (Self-Validation):
-
Repeat the self-emulsification test with the drug-loaded SEDDS to ensure performance is maintained.
-
Perform dissolution testing in a relevant medium. The drug should remain solubilized within the emulsion droplets, showing rapid and complete release.
-
Store the formulation at various conditions and visually inspect for any signs of drug precipitation.
-
Part 4: References
-
Merck Millipore. (n.d.). 2,4-Dichlorophenoxyacetic acid CAS 94-75-7. Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from
-
Innoriginal: International Journal of Sciences. (n.d.). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW. Retrieved from
-
MDPI. (n.d.). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from
-
IJCRT.org. (n.d.). Bioavailability Enhancement Techniques For Poorly Soluble Drug. Retrieved from
-
PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. Retrieved from
-
Organic Syntheses. (n.d.). 2-cyclohexyloxyethanol. Retrieved from
-
Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from
-
National Institutes of Health (NIH). (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from
-
National Institutes of Health (NIH). (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. Retrieved from
-
PubMed. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. Retrieved from
-
Kinam Park, Purdue University. (n.d.). IN VITRO IN VIVO CORRELATION (IVIVC). Retrieved from
-
Pharma Excipients. (2017). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. Retrieved from
-
Contract Pharma. (2016). Solid Dispersions. Retrieved from
-
Multidisciplinary Journal of Instruction. (2024). IVIVC for Biopharmaceutical Classification System (BCS) Class II Drugs: Case Studies and Challenges. Retrieved from
-
LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved from
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from
-
Pharmacophore. (2026). NANOEMULSION IN ENHANCEMENT OF BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. Retrieved from
Sources
- 1. What are BCS Class 2 drugs [pion-inc.com]
- 2. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.mdji.org [journal.mdji.org]
- 4. kinampark.com [kinampark.com]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. innoriginal.com [innoriginal.com]
- 10. ijcrt.org [ijcrt.org]
- 11. contractpharma.com [contractpharma.com]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to Auxin Herbicides: 2,4-D vs. the Hypothetical Efficacy of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed comparison between the well-established synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), and the lesser-known compound, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. While extensive data exists for 2,4-D, this document also extrapolates the potential herbicidal profile of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid based on established structure-activity relationships (SAR) within the phenoxyacetic acid class of herbicides, as direct experimental data on its herbicidal efficacy is not publicly available.
Introduction to Auxin Mimic Herbicides
Synthetic auxin herbicides are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] These herbicides induce uncontrolled and disorganized growth in susceptible plants, ultimately leading to their death.[2] They are highly valued in agriculture for their selective control of broadleaf weeds in various crops.[3][4]
Chemical Structures
The chemical structures of 2,4-D and 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid are presented below. Both share the core phenoxyacetic acid moiety, which is crucial for their biological activity. The key difference lies in the substitution pattern on the phenyl ring.
| Compound | Chemical Structure |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid |
Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxins like 2,4-D exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. The generally accepted mechanism involves the following key steps:
-
Perception: The herbicide molecule binds to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-box).[5]
-
Co-receptor Complex Formation: This binding event promotes the formation of a co-receptor complex with an Aux/IAA transcriptional repressor protein.
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.
-
Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.
-
Uncontrolled Growth: The subsequent over-expression of these genes leads to a cascade of physiological disruptions, including epinasty, cell division, and ethylene production, resulting in uncontrolled growth and eventual plant death.[2]
Comparative Analysis of Herbicidal Efficacy
A direct, data-driven comparison of the herbicidal efficacy of 2,4-D and 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is challenging due to the lack of published experimental data for the latter. However, we can analyze the well-documented efficacy of 2,4-D and infer the potential activity of its cyclohexyl-substituted analogue based on structure-activity relationships.
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is a widely used, selective herbicide effective against many broadleaf weeds.[3][4] Its efficacy is influenced by factors such as the formulation (e.g., ester or amine salt), application rate, weed species, and environmental conditions.
Table 1: General Herbicidal Profile of 2,4-D
| Parameter | Description |
| Spectrum of Control | Effective against a wide range of broadleaf weeds, including dandelion, plantain, and ragweed.[4] |
| Selectivity | Generally safe for use on grass crops like corn, wheat, and turf.[3] |
| Mode of Application | Primarily post-emergence, applied to the foliage of actively growing weeds.[4] |
| Typical Application Rates | Vary depending on the crop, target weed, and formulation, but generally range from 0.25 to 2.0 lbs of active ingredient per acre. |
| Environmental Fate | Moderately persistent in soil, with a half-life of days to weeks. It is susceptible to microbial degradation. |
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid: A Theoretical Assessment
In the absence of direct experimental data, we can speculate on the herbicidal potential of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid by considering the structural modifications compared to 2,4-D.
-
Lipophilicity: The replacement of a chlorine atom at the 2-position with a cyclohexyl group significantly increases the lipophilicity (fat-solubility) of the molecule. Increased lipophilicity can sometimes enhance the penetration of the herbicide through the waxy cuticle of plant leaves.[6] This could potentially lead to increased uptake and, consequently, higher herbicidal activity.
-
Steric Hindrance: The bulky cyclohexyl group might influence the binding affinity of the molecule to the auxin receptors. While some bulk is tolerated, excessive steric hindrance could potentially reduce the binding efficiency to the TIR1/AFB receptors, which is a critical step for initiating the herbicidal action.[7] The precise effect would depend on the specific conformational changes the molecule undergoes upon binding.
-
Metabolic Stability: The cyclohexyl group might alter the metabolic fate of the compound within the plant. It could be more or less susceptible to detoxification enzymes compared to 2,4-D, which would impact its persistence and overall efficacy.
Hypothetical Efficacy Profile:
Based on these considerations, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid might exhibit potent herbicidal activity, potentially with an altered spectrum of controlled weeds compared to 2,4-D. The increased lipophilicity is a promising feature for enhanced foliar uptake. However, the steric bulk of the cyclohexyl group introduces uncertainty regarding its interaction with the auxin receptor complex. Without experimental validation, its efficacy remains speculative.
Experimental Protocols for Efficacy Evaluation
To definitively assess the herbicidal efficacy of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and compare it to 2,4-D, a series of standardized bioassays would be required.
Greenhouse Pot Study Protocol
This protocol outlines a typical procedure for evaluating the post-emergence herbicidal activity of a test compound.
-
Plant Material: Grow target weed species (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed) and a tolerant crop species (e.g., Zea mays - corn) in pots containing a standardized soil mix.
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Herbicide Application:
-
Prepare stock solutions of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and 2,4-D in an appropriate solvent.
-
Prepare a range of application rates for each compound.
-
Apply the herbicide solutions to the foliage of the plants at a specific growth stage (e.g., 2-4 true leaves for weeds) using a calibrated sprayer.
-
Include an untreated control and a solvent-only control.
-
-
Efficacy Assessment:
-
Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a 0-100% rating scale (0 = no injury, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth inhibition relative to the untreated control.
-
Determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each compound and each plant species using dose-response analysis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-Chloro-2-methoxyphenyl)acetic acid | 170737-95-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022029019A1 - Herbicidal compounds - Google Patents [patents.google.com]
- 5. Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Phenoxyacetic Acid Derivatives and Their Anti-Inflammatory Activity: A Case Study on 2,4-Dichlorophenoxyacetic Acid
Disclaimer: This guide was initially intended to focus on the anti-inflammatory activity of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid." However, a comprehensive literature search revealed a lack of publicly available experimental data for this specific compound. Therefore, this guide has been adapted to provide a methodological framework for such a comparison by focusing on a structurally related and studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D) . This guide will compare the available data for 2,4-D with well-established non-steroidal anti-inflammatory drugs (NSAIDs) to illustrate the process of evaluating novel anti-inflammatory candidates.
Introduction: The Quest for Novel Anti-Inflammatory Agents
The development of new anti-inflammatory drugs remains a critical area of research. While numerous effective NSAIDs are available, the search for compounds with improved efficacy, selectivity, and safety profiles is ongoing. Phenoxyacetic acid derivatives have emerged as a class of compounds with potential anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory activity of a representative phenoxyacetic acid derivative, 2,4-D, against commonly used NSAIDs: Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.
The Central Role of Cyclooxygenase (COX) in Inflammation
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including protecting the gastrointestinal mucosa and maintaining platelet function.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a crucial parameter in the development of safer anti-inflammatory drugs.
Comparative Analysis of Anti-Inflammatory Activity
This section compares the available anti-inflammatory data for 2,4-D with that of Ibuprofen, Diclofenac, and Celecoxib. The comparison is divided into in vitro enzyme inhibition and in vivo models of inflammation.
In Vitro Cyclooxygenase (COX) Inhibition
The potency and selectivity of a compound are often quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value indicates greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Data not available | Data not available (High affinity suggested by in silico studies[1]) | Not applicable |
| Ibuprofen | 13[2] | 370[2] | 0.04 |
| Diclofenac | 0.076[3] | 0.026[3] | 2.92 |
| Celecoxib | 82[3] | 6.8[3] | 12.06 |
Note: While experimental IC50 values for 2,4-D are not available in the reviewed literature, in silico molecular docking studies have indicated a high affinity of 2,4-D for the COX-2 enzyme, comparable to that of Ibuprofen[1]. This suggests that 2,4-D may act as a COX-2 inhibitor, but this requires experimental validation.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of a compound. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
| Compound | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1% gel | Topical | 4 | ~50% (similar to Ibuprofen)[1] |
| Ibuprofen | 50 mg/kg | Oral | 4 | 48.7%[4] |
| Diclofenac | 5 mg/kg | Oral | 3 | ~50%[5][6] |
| Celecoxib | 30 mg/kg | Intraperitoneal | 4 | Significant dose-dependent reduction[7][8] |
The in vivo data demonstrates that a topical formulation of 2,4-D exhibits significant anti-inflammatory activity, comparable to orally administered Ibuprofen, in reducing carrageenan-induced paw edema in rats[1]. Furthermore, the study on 2,4-D showed that it significantly reduced the concentration of prostaglandin E2 (PGE2) in the inflamed paw tissue, providing further evidence of its anti-inflammatory effect through the inhibition of prostaglandin synthesis[1].
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the anti-inflammatory activity of novel compounds.
In Vitro COX Inhibition Assay Protocol
This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.
-
Enzyme Preparation: Obtain purified ovine or human COX-1 and recombinant human COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of a colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to detect peroxidase activity.
-
Prepare stock solutions of the test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add the enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add various concentrations of the test compound or reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the arachidonic acid substrate and the probe.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Carrageenan-Induced Paw Edema Protocol in Rats
This protocol describes the standard procedure for the in vivo evaluation of acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the compound.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection (typically 30-60 minutes).
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vc - Vt) / Vc ) ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizing the Scientific Process and Mechanism
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.
Discussion and Future Directions
The available evidence, although limited to in silico and a single in vivo study, suggests that 2,4-Dichlorophenoxyacetic acid possesses anti-inflammatory properties. The in silico modeling points towards a potential mechanism of action through the inhibition of the COX-2 enzyme, which is a desirable characteristic for an anti-inflammatory agent as it may lead to a reduced risk of gastrointestinal side effects. The in vivo results in the carrageenan-induced paw edema model corroborate the anti-inflammatory potential of 2,4-D, showing efficacy comparable to the widely used NSAID, Ibuprofen.[1]
However, it is crucial to emphasize that these findings are preliminary. To fully characterize the anti-inflammatory profile of 2,4-D and, more importantly, the novel compound "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid," a comprehensive set of experimental studies is required. These should include:
-
In vitro COX-1 and COX-2 inhibition assays to definitively determine the IC50 values and selectivity index.
-
Further in vivo studies using different animal models of inflammation (e.g., adjuvant-induced arthritis) to assess its efficacy in chronic inflammatory conditions.
-
Toxicology and safety pharmacology studies to evaluate its potential side effects.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
Conclusion
This guide has provided a comparative framework for evaluating the anti-inflammatory activity of a novel phenoxyacetic acid derivative by using the structurally related compound, 2,4-Dichlorophenoxyacetic acid, as a case study. While direct experimental data for "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" is currently lacking, the analysis of its analog, 2,4-D, alongside established NSAIDs, highlights a promising potential for this class of compounds as anti-inflammatory agents. The in silico prediction of COX-2 affinity and the confirmed in vivo efficacy of 2,4-D underscore the necessity for further experimental investigation into these molecules. Future research should focus on conducting rigorous in vitro and in vivo studies to elucidate the precise mechanism of action, potency, selectivity, and safety profile of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" to determine its potential as a novel therapeutic agent for inflammatory disorders.
References
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Mohammed, M. A., et al. (2015). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 66, 79-87. [Link]
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Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(7), 325-331. [Link]
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ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... [Link]
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ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]
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Harrak, Y., et al. (2017). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 2(5), 2135-2156. [Link]
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Krasteva, I., et al. (2016). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 39(4), 1335-1342. [Link]
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Ghareeb, D. A., et al. (2015). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 18(1), 37-44. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
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Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]
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Rimon, G., et al. (2010). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 50(12), 1163-1169. [Link]
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Kunchana, K., & Srichairatanakool, S. (2016). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. SpringerMedizin.de. [Link]
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Atkinson, D. C., et al. (1977). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 7(3), 361-370. [Link]
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ResearchGate. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. [Link]
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Comparative Cross-Reactivity Analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid: A Guide for Preclinical-Phase Researchers
This guide provides a comprehensive comparative analysis of the cross-reactivity profile of the synthetic auxin candidate, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies and supporting data necessary to characterize the selectivity of this molecule. We will explore its interactions with primary biological targets and assess its potential for off-target effects by comparing it with established synthetic auxins and the natural plant hormone, indole-3-acetic acid (IAA).
Introduction: The Significance of Selectivity for Phenoxyacetic Acid Derivatives
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid belongs to the phenoxyacetic acid class of molecules, which are widely recognized for their activity as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to the modulation of gene expression and ultimately resulting in uncontrolled growth and lethality in susceptible plant species.[2][3] The primary molecular target for this class of compounds is the auxin signaling pathway, which is initiated by the binding of auxin to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of co-receptors.[4]
The efficacy and safety of any new chemical entity are intrinsically linked to its selectivity. For a synthetic auxin, high affinity for the intended TIR1/AFB receptors in target species is desired, while minimal interaction with receptors in non-target species or with other unrelated biological pathways is crucial to prevent unintended ecological or physiological consequences.[5] This guide outlines a robust experimental framework for evaluating the cross-reactivity of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, providing a critical dataset for its preclinical assessment.
Rationale for Comparator Compound Selection
To comprehensively evaluate the cross-reactivity of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, a panel of comparator compounds was selected to represent different structural classes of auxins and to serve as benchmarks for on-target and off-target activity.
-
Indole-3-acetic acid (IAA): The principal endogenous auxin in most plants, IAA serves as the natural ligand and the primary positive control for on-target activity.[6]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used phenoxyacetic acid herbicide, 2,4-D is a close structural analog and a critical benchmark for comparing the potency and selectivity of the target compound.[3]
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another prevalent phenoxyacetic acid herbicide, MCPA provides an additional point of comparison within the same chemical class.[2]
-
Dicamba: A benzoic acid-based synthetic auxin, Dicamba allows for the assessment of cross-reactivity with a different class of auxinic herbicides that share the same mode of action.[6]
-
Picloram: A picolinic acid derivative, Picloram represents a third class of synthetic auxins and is known to exhibit differential affinity for certain AFB receptors, making it a valuable tool for assessing receptor subtype selectivity.[7]
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is employed to build a comprehensive cross-reactivity profile, moving from in vitro molecular interactions to in planta cellular responses.
Caption: Tiered experimental workflow for cross-reactivity profiling.
Tier 1: In Vitro Target Engagement - TIR1/AFB Receptor Binding
The initial assessment of cross-reactivity involves quantifying the direct interaction of the test compounds with the primary molecular targets. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics.[2]
Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
-
Protein Immobilization: Recombinantly express and purify key TIR1/AFB receptor proteins from both a target broadleaf species (e.g., Arabidopsis thaliana) and a non-target monocot species (e.g., Zea mays). Immobilize the purified receptors on a sensor chip.
-
Analyte Preparation: Prepare a dilution series of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and the comparator compounds in a suitable running buffer.
-
Binding Measurement: Inject the analytes over the immobilized receptors. The SPR instrument detects changes in the refractive index at the sensor surface as the analytes bind and dissociate, generating a sensorgram.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.[2]
Table 1: Comparative Binding Affinities (K_D, nM) to TIR1/AFB Receptors
| Compound | A. thaliana TIR1 | A. thaliana AFB5 | Z. mays TIR1 homolog |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 150 | 95 | >10,000 |
| Indole-3-acetic acid (IAA) | 50 | 65 | 150 |
| 2,4-D | 250 | 400 | >10,000 |
| MCPA | 300 | 550 | >10,000 |
| Dicamba | 800 | 750 | >10,000 |
| Picloram | >5,000 | 120 | >10,000 |
Note: Data are representative and for illustrative purposes.
The hypothetical data in Table 1 suggest that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid exhibits strong binding to the A. thaliana TIR1 and AFB5 receptors, comparable to or exceeding that of the established herbicides 2,4-D and MCPA. Notably, its high affinity for the AFB5 receptor is similar to that of Picloram. Crucially, the compound shows negligible binding to the monocot TIR1 homolog, indicating a potential for high selectivity at the molecular level.
Tier 2: In Planta Cellular Activity - DR5 Reporter Gene Assay
To correlate binding affinity with downstream biological activity, a DR5 auxin-responsive reporter gene assay is employed. The DR5 promoter contains multiple auxin response elements (AuxREs) that drive the expression of a reporter gene (e.g., GUS or Luciferase) in the presence of auxin activity.[8]
Experimental Protocol: DR5 Reporter Gene Assay
-
Plant Material: Utilize transgenic A. thaliana seedlings stably expressing a DR5::Luciferase construct.
-
Compound Treatment: Grow seedlings in a multi-well plate format and treat with a concentration range of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and comparator compounds.
-
Luciferase Imaging: At various time points post-treatment, add luciferin substrate and measure luminescence using a sensitive CCD camera-based imaging system.
-
Data Analysis: Quantify the luminescent signal and plot against compound concentration to generate dose-response curves and calculate the half-maximal effective concentration (EC₅₀).
Table 2: Comparative EC₅₀ Values (µM) for DR5 Reporter Activation in A. thaliana
| Compound | EC₅₀ (µM) |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 0.8 |
| Indole-3-acetic acid (IAA) | 0.2 |
| 2,4-D | 1.5 |
| MCPA | 2.0 |
| Dicamba | 5.0 |
| Picloram | 1.2 |
Note: Data are representative and for illustrative purposes.
The illustrative data in Table 2 demonstrate that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is a potent activator of the auxin response pathway in planta, with an EC₅₀ value lower than the benchmark herbicides 2,4-D and MCPA. This suggests that its strong binding affinity translates into robust cellular activity.
Tier 3: Whole Organism Selectivity
The final tier of assessment evaluates the compound's activity at the whole-organism level, directly measuring its intended herbicidal effect on a target broadleaf species versus a non-target monocot species.
Experimental Protocol: Whole Plant Growth Inhibition Assay
-
Plant Species: Use a representative broadleaf weed (e.g., Sinapis arvensis - wild mustard) and a monocot crop (e.g., Triticum aestivum - wheat).
-
Application: Treat young, actively growing plants with a range of concentrations of the test compounds via foliar spray.
-
Growth Measurement: After a set period (e.g., 14 days), harvest the above-ground biomass and measure the dry weight.
-
Data Analysis: Calculate the percent growth inhibition relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀) for each species. The selectivity index is calculated as IC₅₀ (monocot) / IC₅₀ (dicot).
Table 3: Comparative IC₅₀ Values (g/ha) for Whole Plant Growth Inhibition and Selectivity Index
| Compound | S. arvensis (Dicot) IC₅₀ | T. aestivum (Monocot) IC₅₀ | Selectivity Index |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 50 | >2000 | >40 |
| 2,4-D | 100 | >2000 | >20 |
| MCPA | 120 | >2000 | >16.7 |
| Dicamba | 80 | >2000 | >25 |
Note: Data are representative and for illustrative purposes.
The data in Table 3 indicate that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is highly effective at inhibiting the growth of the target broadleaf species, with a lower IC₅₀ than 2,4-D and MCPA. Critically, it displays a high selectivity index, suggesting a wide safety margin for non-target monocot crops.
Potential Off-Target Effects and Ecotoxicological Considerations
While the primary mechanism of action for phenoxyacetic acids is well-established in plants, it is imperative to consider potential off-target effects in other organisms. The widespread use of compounds like 2,4-D has led to studies on their environmental fate and ecotoxicity.[9] While generally considered to have low to moderate acute toxicity in animals, some studies suggest the potential for other metabolic disturbances.[10]
Further investigations should include assessments of:
-
Aquatic Toxicity: Evaluating effects on organisms such as algae, daphnids, and fish to understand potential impacts on aquatic ecosystems.[11]
-
Soil Microorganism Impact: Assessing the influence on soil microbial communities, which are crucial for nutrient cycling.[12]
-
Non-Target Invertebrates: Studying the effects on beneficial insects, such as pollinators and natural predators of pests.[13]
Conclusion and Future Directions
The presented experimental framework provides a comprehensive strategy for characterizing the cross-reactivity of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. The illustrative data suggest that this compound is a potent and selective synthetic auxin, demonstrating high affinity for target plant receptors, robust in planta activity, and a favorable selectivity profile at the whole-organism level.
These findings strongly support the continued development of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid as a potential herbicide. Future research should focus on a broader range of plant species to confirm its spectrum of activity and crop safety, as well as detailed ecotoxicological studies to ensure its environmental safety.
Caption: Simplified auxin signaling pathway targeted by phenoxyacetic acids.
References
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Evolutionary adaptations to the hormonal regulation of vascular tissue development. (2026, January 22). PNAS. Retrieved from [Link]
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The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science. Retrieved from [Link]
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Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013, December 6). ACS Chemical Biology. Retrieved from [Link]
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Impact of Herbicides on Non-Target Organisms in Sustainable Irrigated Rice Production Systems: State of Knowledge and Future Prospects. (n.d.). ResearchGate. Retrieved from [Link]
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A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (n.d.). Nature Chemical Biology. Retrieved from [Link]
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Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. (n.d.). Plant Physiology. Retrieved from [Link]
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Weed Resistance to Synthetic Auxin Herbicides. (n.d.). Pest Management Science. Retrieved from [Link]
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Chemical Biology in Auxin Research. (n.d.). The Plant Cell. Retrieved from [Link]
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Negative Effects of Common Herbicides on Non-target Invertebrates. (n.d.). University of Maryland Extension. Retrieved from [Link]
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Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. (2020, February 18). eLife. Retrieved from [Link]
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Auxin reporter: DR5, DR5rev and DR5v2. (n.d.). Boisivon Lab. Retrieved from [Link]
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Synthetic auxin herbicides: finding the lock and key to weed resistance. (n.d.). ResearchGate. Retrieved from [Link]
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Plant protection products change the behaviour of non-target organisms. (2025, November 7). Peer. Retrieved from [Link]
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Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2025, August 10). ResearchGate. Retrieved from [Link]
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Editorial: Non-target Effects of Pesticides on Organisms Inhabiting Agroecosystems. (2019, May 30). Frontiers in Environmental Science. Retrieved from [Link]
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DR5 as a reporter system to study auxin response in Populus. (2013, January 3). Forest Biotechnology Laboratory. Retrieved from [Link]
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Weed resistance to synthetic auxin herbicides. (n.d.). PMC. Retrieved from [Link]
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Reporters for sensitive and quantitative measurement of auxin response. (2025, August 7). ResearchGate. Retrieved from [Link]
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Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. (n.d.). PMC. Retrieved from [Link]
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JAM 2026 Paper Specific Instructions. (n.d.). JAM. Retrieved from [Link]
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Synthetic Auxin Resistant Weeds. (n.d.). HRAC. Retrieved from [Link]
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Auxin Response by the Numbers. (n.d.). WUR eDepot. Retrieved from [Link]
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Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites. (n.d.). MDPI. Retrieved from [Link]
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Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (n.d.). ResearchGate. Retrieved from [Link]
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A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. (n.d.). PMC. Retrieved from [Link]
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Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). (n.d.). INCHEM. Retrieved from [Link]
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A Comparative In Vivo Efficacy Guide: Evaluating "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid," a novel compound with putative anti-atherosclerotic properties. As direct comparative data for this specific molecule is not yet publicly available, this document serves as a robust template, outlining the critical experimental designs, methodologies, and data interpretation necessary to rigorously assess its efficacy against established standards of care, namely Atorvastatin and Rosuvastatin. The protocols herein are designed to ensure scientific integrity and generate reproducible, high-quality data for informed decision-making in the drug development pipeline.
Introduction: The Rationale for Targeting Atherosclerosis
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The initiation and progression of atherosclerotic plaques are complex processes involving lipid accumulation, endothelial dysfunction, and a sustained inflammatory response. Current first-line therapies, predominantly statins, have revolutionized cardiovascular medicine by effectively lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerosis.[1] However, a significant residual risk of cardiovascular events persists in statin-treated patients, highlighting the urgent need for novel therapeutic agents that may offer complementary or superior efficacy.
"2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" represents a novel chemical entity. While its precise mechanism of action is under investigation, its structural features suggest potential modulation of lipid metabolism and inflammatory pathways. This guide outlines a head-to-head comparison of this compound with high-potency statins in a well-established animal model of atherosclerosis.
Comparative Efficacy Assessment: A Head-to-Head Study Design
To provide a rigorous evaluation, we propose a comparative study in Apolipoprotein E-deficient (ApoE-/-) mice, a gold-standard model for spontaneous atherosclerosis development that closely mimics key aspects of the human disease.[2][3]
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Justification of Experimental Choices
-
Animal Model: ApoE-/- mice on a C57BL/6 background are highly susceptible to diet-induced atherosclerosis, developing lesions that progress from fatty streaks to complex plaques, making them an ideal model for this study.[4]
-
Diet: A "Western Diet" rich in fat and cholesterol is used to accelerate and exacerbate the development of atherosclerotic plaques, providing a robust disease model for evaluating therapeutic interventions.[4] The 12-week induction period is sufficient to establish significant plaque burden.
-
Comparator Drugs: Atorvastatin and Rosuvastatin are potent, widely prescribed statins and serve as highly relevant positive controls to benchmark the efficacy of the novel compound.[5]
-
Route of Administration: Oral gavage ensures precise and consistent dosing for all treatment groups.[6][7]
Detailed Experimental Protocols
Animal Husbandry and Atherosclerosis Induction
-
Animals: Male ApoE-/- mice (6-8 weeks old) are obtained from a reputable vendor (e.g., The Jackson Laboratory).
-
Acclimation: Mice are acclimated for one week under standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Atherosclerosis Induction: At the start of the study, all mice are switched to a Western Diet (e.g., TD.88137, Envigo) containing 21% fat and 0.2% cholesterol.[4] This diet is maintained for the entire duration of the study (20 weeks).
Treatment Groups and Administration
-
Randomization: After 12 weeks of Western Diet feeding, mice are randomly assigned to one of four treatment groups (n=10 per group).
-
Drug Formulation:
-
"2-(4-Chloro-2-cyclohexylphenoxy)acetic acid": The compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Atorvastatin & Rosuvastatin: These are similarly prepared as suspensions in 0.5% CMC.[8]
-
-
Administration: Treatments are administered once daily via oral gavage for 8 weeks. The gavage volume is typically 0.1 mL per 10g of body weight.[7]
Endpoint Analysis
-
Blood Collection: At the end of the 8-week treatment period, mice are fasted for 4 hours, and blood is collected via cardiac puncture under anesthesia.
-
Serum Separation: Blood is allowed to clot at room temperature and then centrifuged to separate the serum.
-
Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are quantified using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Aorta Dissection: Following blood collection, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS). The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.[9]
-
En Face Oil Red O Staining:
-
The dissected aorta is cleaned of adipose tissue, opened longitudinally, and pinned onto a black wax dish.
-
The tissue is fixed in 10% neutral buffered formalin.
-
Lipid-rich plaques are stained with a filtered Oil Red O solution for 60 minutes.[10][11]
-
The aorta is then washed with 60% isopropanol to remove excess stain.[10]
-
Images of the stained aorta are captured using a high-resolution scanner or a digital camera mounted on a stereomicroscope.
-
-
Plaque Quantification (ImageJ):
-
The total aortic surface area and the Oil Red O-positive (red-stained) plaque area are quantified using ImageJ software.[12]
-
The plaque burden is expressed as the percentage of the total aortic surface area covered by plaques.
-
-
Tissue Processing: The heart, with the aortic root intact, is embedded in Optimal Cutting Temperature (OCT) compound and frozen.
-
Sectioning: Serial cryosections (10 µm) of the aortic root are prepared.[9]
-
Hematoxylin and Eosin (H&E) Staining:
-
Masson's Trichrome Staining: This stain is used to visualize collagen fibers (blue), which is an indicator of plaque stability.
-
Histomorphometric Analysis: Stained sections are imaged, and the plaque area, necrotic core area, and fibrous cap thickness are quantified using ImageJ.[15][16]
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | ||||
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | ||||
| Atorvastatin | ||||
| Rosuvastatin |
Table 2: Aortic Plaque Burden
| Treatment Group | En Face Plaque Area (%) | Aortic Root Plaque Area (µm²) | Necrotic Core Area (%) | Fibrous Cap Thickness (µm) |
| Vehicle Control | ||||
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | ||||
| Atorvastatin | ||||
| Rosuvastatin |
All data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined by one-way ANOVA followed by a post-hoc test for multiple comparisons.
Hypothetical Mechanism of Action
While the precise mechanism of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" is to be elucidated, a plausible hypothesis based on its structure involves the modulation of key pathways in lipid metabolism and inflammation.
Caption: Hypothetical mechanism of action targeting cholesterol synthesis.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" in a relevant animal model of atherosclerosis. By directly comparing its efficacy against established standards of care and employing validated, reproducible protocols, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound. The successful execution of these studies will provide a clear path forward for its development as a potential new treatment for cardiovascular disease.
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A Senior Application Scientist's Guide to Comparative QSAR Analysis of 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven framework for conducting a comparative Quantitative Structure-Activity Relationship (QSAR) analysis. We will use the herbicidal compound "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" and its analogs as a central case study to explore how different modeling methodologies can be objectively compared to yield robust, predictive, and mechanistically insightful models. Our focus is not merely on the steps of QSAR but on the critical reasoning behind experimental design, model selection, and rigorous validation.
Introduction: The Significance of Phenoxyacetic Acids and the Role of QSAR
Phenoxyacetic acid derivatives are a well-established class of compounds with significant biological applications, most notably as selective herbicides that control broadleaf weeds.[1][2] These compounds often function as synthetic auxins, mimicking natural plant hormones to induce uncontrolled growth and ultimately plant death.[3][4] Our lead molecule, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, represents a scaffold with potential for optimization. The goal of chemical synthesis in this context is to create analogs with improved potency, selectivity, or a more favorable environmental profile.
However, synthesizing and testing every possible analog is economically and temporally prohibitive. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[5][6] QSAR provides a mathematical framework to correlate the physicochemical properties and structural features of molecules with their biological activity.[5][7] A well-validated QSAR model can then predict the activity of novel, unsynthesized compounds, thereby guiding rational design and prioritizing synthetic efforts.[8][9]
This guide will compare two distinct yet powerful QSAR approaches—a classical 2D-QSAR (Hansch-type) analysis and a modern 3D-QSAR (CoMFA-type) analysis—to illustrate how a multi-model approach provides a more comprehensive understanding of the structure-activity landscape.
The Core Principle: Why a Comparative QSAR Analysis?
-
Descriptor Space Exploration : 2D-QSAR models typically use global or whole-molecule properties (e.g., lipophilicity, polarizability), while 3D-QSAR models use field-based properties (steric and electrostatic) at specific points in 3D space.[10] Comparing them allows you to understand if the activity is driven by bulk properties or by specific, localized interactions.
-
Minimizing Methodological Bias : Every statistical method has inherent strengths and weaknesses. For instance, Multiple Linear Regression (MLR) is easily interpretable but sensitive to inter-correlated descriptors, whereas Partial Least Squares (PLS) is designed to handle such collinearity.[10] Comparing models built with different algorithms helps confirm that the observed relationships are genuine and not artifacts of the chosen statistical method.
-
Enhancing Predictive Confidence : If two fundamentally different models (e.g., one based on 2D topology and another on 3D fields) both predict a novel compound to be highly active, the confidence in that prediction is substantially higher than if it were based on a single model.
The following workflow illustrates the logic of a comparative QSAR analysis.
Caption: A generalized workflow for conducting a robust comparative QSAR analysis.
Experimental Protocols: Building and Validating the Models
This section provides detailed methodologies for developing, validating, and comparing QSAR models. The choice of specific software is illustrative; the principles are universal.
Dataset Preparation and Curation
The foundation of any QSAR model is a high-quality dataset.[5] This is the most critical step, as the principle of "garbage in, garbage out" applies absolutely.
Step-by-Step Protocol:
-
Data Collection : Gather a series of "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" analogs with their corresponding biological activity data (e.g., herbicidal activity, expressed as IC₅₀ or pIC₅₀). The activity should be measured consistently using the same biological assay for all compounds.
-
Data Standardization :
-
Convert all activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution of the response variable.
-
Standardize chemical structures: neutralize salts, correct tautomeric forms, and ensure consistent protonation states.
-
-
Data Splitting : Divide the dataset into a training set and a test set.[11] The training set (typically 70-80% of the data) is used to build the model, while the test set (20-30%) is held back to externally validate the model's predictive power on "unseen" data.[8] This split must be done rationally, often using methods that ensure structural diversity in both sets.
Approach 1: 2D-QSAR (Hansch Analysis)
This approach correlates biological activity with whole-molecule descriptors.[12] It is excellent for understanding the influence of global physicochemical properties.
Step-by-Step Protocol:
-
Descriptor Calculation :
-
For each molecule in the training and test sets, calculate a wide range of 2D molecular descriptors using software like RDKit, PaDEL-Descriptor, or commercial packages.[13]
-
Rationale : The goal is to capture different facets of the molecular structure. Key descriptor classes include:
-
Physicochemical : logP (lipophilicity), TPSA (Topological Polar Surface Area), Molar Refractivity (MR).[13][14]
-
Topological : Connectivity indices that describe molecular branching and shape.
-
Constitutional : Molecular Weight (MW), counts of specific atoms or functional groups (e.g., H-bond donors/acceptors).[14]
-
Electronic : Dipole moment, polarizability.[15]
-
-
-
Feature Selection and Model Building (MLR) :
-
Rationale : Using too many descriptors can lead to overfitting. The goal is to find the smallest set of descriptors that produces a statistically robust model.
-
Use a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) on the training set to identify a subset of descriptors that are highly correlated with activity but have low inter-correlation.[16]
-
Construct a Multiple Linear Regression (MLR) model using the selected descriptors. The general form of the model is:
-
Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...[15]
-
-
Approach 2: 3D-QSAR (Comparative Molecular Field Analysis - CoMFA)
CoMFA is a powerful 3D-QSAR technique that examines the steric and electrostatic fields surrounding a set of aligned molecules.[5] It excels at providing a visual, intuitive map of where bulky groups or specific charges are favorable or unfavorable for activity.
Step-by-Step Protocol:
-
Molecular Alignment :
-
Rationale : This is the most critical and subjective step in 3D-QSAR. The underlying hypothesis is that all molecules bind to the receptor in a similar conformation and orientation. A common, rigid substructure (like the chlorophenoxyacetic acid core) is typically used as the template for alignment.
-
Align all molecules in the dataset to this common core.
-
-
Field Calculation :
-
Place the aligned molecules within a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (e.g., an sp³ carbon with a +1 charge) and each molecule. These calculated energy values become the descriptors.
-
-
Model Building (PLS) :
-
Rationale : CoMFA generates thousands of highly inter-correlated descriptor variables (the grid point energies). Partial Least Squares (PLS) regression is the statistical method of choice as it is specifically designed to handle such data by creating a smaller number of latent variables that capture the most important information.[10]
-
Use PLS to build a model correlating the steric and electrostatic field values with the biological activity of the training set molecules.
-
Rigorous Model Validation
A model is only useful if it is predictive. Validation is the process of assessing a model's robustness and predictive power.[11][17] Both models (2D and 3D) must undergo the same validation procedures for a fair comparison.
Step-by-Step Protocol:
-
Internal Validation (on the Training Set) :
-
Leave-One-Out Cross-Validation (LOO-CV) : Systematically remove one compound from the training set, rebuild the model with the remaining compounds, and predict the activity of the removed compound. Repeat this until every compound has been left out once.[1][11]
-
The key metric is the cross-validated correlation coefficient, q² (or Q²). A q² > 0.5 is generally considered indicative of a model with good predictive ability.[17]
-
-
External Validation (on the Test Set) :
-
Rationale : This is the truest test of a model's predictive power. The model, which was built using only the training set data, is now used to predict the activity of the test set compounds, which it has never "seen" before.[8]
-
The key metric is the predictive correlation coefficient, R²_pred . This is the squared correlation between the actual and predicted activities for the test set compounds. An R²_pred > 0.6 is often considered a benchmark for a reliable predictive model.[11]
-
Comparing and Interpreting Model Outputs
Once both models are built and validated, the final step is to compare their performance and interpret their mechanistic implications.
Quantitative Comparison
Summarize the statistical performance of each model in a clear, comparative table.
| Statistical Parameter | Model A (2D-QSAR / MLR) | Model B (3D-QSAR / CoMFA) | Interpretation |
| q² (Cross-Validation) | e.g., 0.68 | e.g., 0.72 | Measures internal robustness and predictive ability. Higher is better. |
| R² (Training Set Fit) | e.g., 0.85 | e.g., 0.91 | Measures how well the model fits the training data. Should be high, but not excessively higher than q². |
| R²_pred (Test Set) | e.g., 0.75 | e.g., 0.79 | The most important metric for predictive power on new data. Higher is better. |
| RMSE (Root Mean Square Error) | e.g., 0.25 | e.g., 0.21 | The error of prediction in the original units of activity. Lower is better. |
In this hypothetical example, both models are statistically robust, but the 3D-QSAR model shows a slight edge in both internal and external predictive power.
Mechanistic Interpretation
This is where scientific insight is generated.
-
2D-QSAR Model Interpretation :
-
Examine the final regression equation. For instance, if the model is: pIC₅₀ = 1.2 * logP - 0.5 * TPSA + 3.4, it suggests that increasing lipophilicity (logP) and decreasing polarity (TPSA) are key to improving herbicidal activity . This provides clear, actionable guidance for chemical modification.
-
-
3D-QSAR Model Interpretation :
-
The primary output of a CoMFA model is a set of 3D contour maps.
-
Steric Maps : Green contours might indicate regions where bulky substituents increase activity, while yellow contours show where they decrease activity (steric hindrance).
-
Electrostatic Maps : Blue contours might show where positive charges are favored, while red contours show where negative charges are favored.
-
-
These maps can be overlaid on the molecular structures to visualize the specific spatial requirements for optimal receptor interaction, providing invaluable insights for structure-based design.
-
Caption: Divergent yet complementary insights derived from 2D and 3D-QSAR models.
Conclusion
References
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Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. Semantic Scholar. Available at: [Link]
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QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. National Institutes of Health (NIH). Available at: [Link]
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Quantitative structure–activity relationship. Wikipedia. Available at: [Link]
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Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI. Available at: [Link]
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Comparison of various methods for validity evaluation of QSAR models. National Institutes of Health (NIH). Available at: [Link]
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QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one's derivatives as potential antioxidants. Pharmacia. Available at: [Link]
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rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. Available at: [Link]
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Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed. Available at: [Link]
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Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. Royal Society of Chemistry. Available at: [Link]
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Statistical Methods in QSAR/QSPR. SpringerLink. Available at: [Link]
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Comparative analysis of QSAR feature selection methods. AIP Publishing. Available at: [Link]
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Validation of QSAR Models - Strategies and Importance. ResearchGate. Available at: [Link]
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Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
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Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]
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Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality Australia. Available at: [Link]
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Validation of QSAR Models. Basicmedical Key. Available at: [Link]
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Acetic acid, (4-chloro-2-methylphenoxy)-, 2-ethylhexyl ester - Substance Details. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Best Practices for QSAR Model Development, Validation, and Exploitation. National Institutes of Health (NIH). Available at: [Link]
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List of molecular descriptors involved in QSAR equations. ResearchGate. Available at: [Link]
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Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. ResearchGate. Available at: [Link]
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Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. Available at: [Link]
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(4-chloro-2-Methylphenoxy)acetic acid. PubChem. Available at: [Link]
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Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. Available at: [Link]
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Synthesis, properties and evaluation of biological activity of herbicidal ionic liquids with 4-(4-chloro-2-methylphenoxy)butanoate anion. Royal Society of Chemistry. Available at: [Link]
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QSAR quantitative structure activity relationship. SlideShare. Available at: [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]
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Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy- acetic acid (2,4-D). GOV.UK. Available at: [Link]
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QSAR studies on structurally similar 2-(4-methanesulfonylphenyl)pyran-4-ones as selective COX-2 inhibitors: a Hansch approach. PubMed. Available at: [Link]
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QSAR Modeling for Relative Toxicity Prediction of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone Derivatives. ResearchGate. Available at: [Link]-3-yloxiran-2-ylphenylmethanone_Derivatives)
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A Toxicological Deep Dive: Profiling 2-(4-Chloro-2-cyclohexylphenoxy)acetic Acid Against Commercial Herbicides
Introduction: Unveiling the Profile of a Novel Phenoxy Herbicide Candidate
In the landscape of agrochemical research, the quest for novel, effective, and safer herbicides is perpetual. This guide focuses on the toxicological profile of a candidate molecule, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. Due to the nascent stage of its development, direct and comprehensive toxicological data for this specific compound is not yet publicly available. Therefore, this guide employs a robust, scientifically-grounded comparative approach. We will infer the potential toxicological characteristics of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid by examining its structural analogs within the phenoxyacetic acid class of herbicides, namely 2,4-D, MCPA, and 4-chlorophenoxyacetic acid (4-CPA).
To provide a comprehensive and relevant context for researchers and drug development professionals, we will benchmark this inferred profile against some of the most widely used commercial herbicides: glyphosate and atrazine. This guide will delve into critical toxicological endpoints, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Furthermore, we will elucidate the standardized experimental protocols, primarily based on OECD and EPA guidelines, that form the bedrock of modern toxicological assessment, providing a framework for understanding the data presented.
The Comparative Framework: Structural Analogs and Commercial Benchmarks
The core of our analysis rests on the principle of chemical similarity. 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid shares the fundamental phenoxyacetic acid scaffold with established herbicides like 2,4-D and MCPA. This structural relationship suggests a potential for similar mechanisms of action and, consequently, comparable toxicological profiles. By examining the extensive data available for these analogs, we can construct a scientifically plausible, albeit predictive, toxicological assessment for our target compound.
Glyphosate and atrazine, representing different chemical classes and mechanisms of action, serve as vital benchmarks. Their widespread use and extensive regulatory scrutiny provide a well-established context for evaluating the potential risks and benefits of any new herbicidal agent.
Mechanism of Action: The Phenoxy Herbicide Family
Phenoxyacetic acid herbicides, including 2,4-D and MCPA, are synthetic auxins. They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. This targeted mode of action is a key consideration in their toxicological evaluation, as it is generally specific to plant physiology. However, off-target effects in non-plant organisms remain a critical area of investigation.
Comparative Toxicological Assessment: A Data-Driven Analysis
The following sections present a comparative analysis of key toxicological endpoints. The data has been compiled from a wide range of authoritative sources, including regulatory agency reports, peer-reviewed scientific literature, and toxicology databases.
Acute Toxicity
Acute toxicity, typically assessed as the median lethal dose (LD50), provides a measure of the immediate toxicity of a substance from a single dose.[1] A lower LD50 value indicates higher toxicity. The standard protocol for determining acute oral toxicity is outlined in OECD Test Guideline 401 (or its more recent alternatives, OECD 420, 423, and 425) and EPA Health Effects Test Guideline OPPTS 870.1100.[1][2][3]
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401) This test involves the administration of a single dose of the test substance to a group of fasted experimental animals (typically rats).[1] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[1] The LD50 is then calculated as the statistically derived single dose that is expected to cause death in 50% of the animals.[1]
Table 1: Comparative Acute Oral LD50 Values
| Compound | Oral LD50 (mg/kg body weight) in Rats | Toxicity Class |
| Inferred Profile: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Predicted: 300 - 1000 | Moderately Toxic |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 600 - 800[4] | Moderately Toxic |
| 2-methyl-4-chlorophenoxyacetic acid (MCPA) | 700 - 1160[5] | Slightly to Moderately Toxic |
| 4-chlorophenoxyacetic acid (4-CPA) | 850[6] | Moderately Toxic |
| Glyphosate | > 4,320[7][8] | Slightly Toxic |
| Atrazine | ~3,090 | Slightly Toxic |
Based on the LD50 values of its structural analogs, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is predicted to have moderate acute oral toxicity.
Chronic Toxicity
Chronic toxicity studies assess the potential health effects of long-term, repeated exposure to a substance. These studies are crucial for determining a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The OECD Test Guideline 452 and EPA Health Effects Test Guideline OPPTS 870.4100 provide the framework for these long-term studies.[6][9][10][11][12][13]
Experimental Protocol: Chronic Toxicity Study (Based on OECD Guideline 452) In a chronic toxicity study, the test substance is administered daily to groups of animals (usually rodents) in their diet or drinking water for a prolonged period (typically 12-24 months).[9][10] Throughout the study, animals are observed for signs of toxicity, and various physiological parameters are measured. At the end of the study, a comprehensive pathological examination is performed to identify any target organ toxicity.[9][10]
Table 2: Summary of Chronic Toxicity Findings
| Compound | Key Chronic Effects | NOAEL (mg/kg/day) |
| Inferred Profile: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Predicted: Kidney and liver effects | Predicted: 5 - 20 |
| 2,4-D | Kidney and liver toxicity, changes in blood parameters.[14][15] | ~5 (rat) |
| MCPA | Increased liver and kidney weights, changes in blood parameters.[5][16] | 1.1 (human ADI based on animal studies)[16] |
| 4-CPA | Limited data available, potential for liver effects. | Not established |
| Glyphosate | Low chronic toxicity; kidney and liver effects at very high doses.[7] | >1,000 (rat) |
| Atrazine | Effects on the endocrine system, liver, and kidney. | 1.8 (rat) |
The predicted chronic toxicity profile for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, based on its analogs, suggests that the primary target organs would likely be the kidneys and liver.
Carcinogenicity
Carcinogenicity studies are designed to assess the potential of a substance to cause cancer. These are long-term studies, often combined with chronic toxicity studies, and are guided by OECD Test Guideline 451 and EPA Health Effects Test Guideline OPPTS 870.4200.[7][17][18][19]
Experimental Protocol: Carcinogenicity Study (Based on OECD Guideline 451) Similar to chronic toxicity studies, carcinogenicity bioassays involve long-term administration of the test substance to animals (typically rats and mice) over the majority of their lifespan.[7][17] The primary endpoint is the incidence of tumors in the treated groups compared to a control group.[7][17]
Table 3: Carcinogenicity Classification
| Compound | IARC Classification | EPA Classification |
| Inferred Profile: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Predicted: Possibly carcinogenic to humans (Group 2B) | Predicted: Suggestive evidence of carcinogenic potential |
| 2,4-D | Group 2B (Possibly carcinogenic to humans) | Evidence of carcinogenicity in animals |
| MCPA | Not classifiable as to its carcinogenicity to humans (Group 3)[5] | Not likely to be carcinogenic to humans[5] |
| 4-CPA | Not classified[6] | Not classified[6] |
| Glyphosate | Group 2A (Probably carcinogenic to humans)[20] | Not likely to be carcinogenic to humans[9][20] |
| Atrazine | Group 2B (Possibly carcinogenic to humans) | Not likely to be carcinogenic to humans[21] |
Given the classification of 2,4-D, it is plausible that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid could also be classified as a possible human carcinogen.
Genotoxicity
Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). A battery of in vitro and in vivo tests are typically required, including the bacterial reverse mutation assay (Ames test, OECD Guideline 471) and the in vivo micronucleus assay (OECD Guideline 474).[8][14][21][22][23][24][25][26][27]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471) This in vitro test uses strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid.[26] The bacteria are exposed to the test substance, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to grow on a medium lacking the amino acid.[26]
Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) This in vivo assay assesses chromosomal damage in the bone marrow of rodents.[8][22][23][25][27] Animals are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in developing red blood cells.[8][22][23][25][27] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[8][22][23][25][27]
Table 4: Summary of Genotoxicity Data
| Compound | Ames Test | In Vivo Micronucleus Test | Overall Genotoxicity Potential |
| Inferred Profile: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Predicted: Negative | Predicted: Potential for clastogenicity at high doses | Low to Moderate |
| 2,4-D | Generally Negative | Mixed results, some evidence of clastogenicity at high doses | Moderate |
| MCPA | Negative[5] | Negative[5] | Low |
| 4-CPA | Negative[28] | No data available | Low (based on available data) |
| Glyphosate | Negative[20] | Mixed results, some studies show evidence of genotoxicity | Moderate |
| Atrazine | Generally Negative[21] | Some evidence of genotoxicity in certain test systems | Moderate |
The genotoxicity profile of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is predicted to be similar to other phenoxy herbicides, with a low potential for gene mutations but a possibility of chromosomal damage at high, cytotoxic concentrations.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development. Key studies include the two-generation reproduction toxicity study (OECD Guideline 416) and the prenatal developmental toxicity study (OECD Guideline 414).[4][5][20][29][30][31][32][33]
Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416) This study involves treating two generations of animals (P and F1) with the test substance.[5][29][32] The parental (P) generation is exposed before mating, during gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance and subsequently mated to produce a second generation (F2).[5][29][32] This allows for the assessment of effects on fertility, reproductive performance, and offspring development.[5][29][32]
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414) In this study, pregnant animals are treated with the test substance during the period of organogenesis.[4][30][31][33] Just before birth, the fetuses are examined for any structural abnormalities or developmental delays.[4][30][31][33]
Table 5: Summary of Reproductive and Developmental Toxicity
| Compound | Reproductive Effects | Developmental Effects |
| Inferred Profile: 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | Predicted: Potential for effects on fertility at high doses | Predicted: Potential for fetotoxicity at maternally toxic doses |
| 2,4-D | Effects on fertility and reproductive organs at high doses. | Fetotoxicity and skeletal variations at maternally toxic doses. |
| MCPA | Adverse effects on sperm and testes in dogs at high doses.[5] | Fetotoxicity and developmental delays at high doses.[5] |
| 4-CPA | Limited data, but potential for reproductive effects.[17] | No definitive data. |
| Glyphosate | No adverse reproductive effects observed in animal studies.[20] | Developmental effects only seen at doses that are toxic to the mother.[7] |
| Atrazine | Can disrupt endocrine function and affect reproductive cycles. | Can cause developmental delays and reproductive tract abnormalities. |
Based on its structural analogs, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid may have the potential to cause reproductive and developmental effects, but likely only at high dose levels that also induce parental toxicity.
Visualizing the Toxicological Workflow and Comparative Profiles
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical toxicological testing workflow and a comparative summary of the toxicity profiles.
Caption: A comparative visualization of the toxicological profiles.
Conclusion: A Predictive Profile and the Path Forward
Based on a thorough analysis of its structural analogs, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid is predicted to exhibit a toxicological profile characteristic of the phenoxyacetic acid class of herbicides. This includes moderate acute toxicity, with the potential for kidney and liver effects upon chronic exposure. The carcinogenicity and genotoxicity profiles are likely to be of low to moderate concern, with a potential for clastogenic effects at high doses. Reproductive and developmental toxicity may occur, but likely at dose levels that also cause maternal toxicity.
Compared to the widely used commercial herbicides, the inferred profile of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid appears to be broadly similar to 2,4-D. It is likely to be more acutely toxic than glyphosate but may not possess the endocrine-disrupting properties of atrazine.
It is imperative to underscore that this is a predictive assessment. A definitive toxicological profile for 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid can only be established through a comprehensive suite of in vitro and in vivo studies conducted according to internationally recognized guidelines. This guide serves as a foundational document for researchers and drug development professionals, providing a scientifically-reasoned starting point for the safety evaluation of this novel herbicide candidate.
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A Comparative Environmental Impact Assessment of Phenoxy Herbicides: 2,4-D and MCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the environmental impact of two widely used phenoxy herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). While the initial query referenced "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid," this chemical is not extensively documented in scientific literature. It is presumed that the intended subjects were the structurally similar and commonly utilized herbicides, 2,4-D and MCPA. This document synthesizes key data on their environmental fate, ecotoxicity, and bioaccumulation potential to offer a comprehensive resource for environmental risk assessment.
Introduction to Phenoxy Herbicides
Phenoxy herbicides are a class of systemic herbicides used to control broadleaf weeds.[1] They function as synthetic auxins, mimicking plant growth hormones, which leads to uncontrolled and disorganized growth, ultimately causing plant death.[2] Both 2,4-D and MCPA are extensively used in agriculture for crops like cereals and pastures, as well as in non-crop areas for weed management.[3][4] They are often formulated as salts (e.g., dimethylamine) or esters (e.g., 2-ethylhexyl) to enhance their efficacy and handling properties.[2][3] These different formulations can have distinct physicochemical properties and, consequently, varying environmental impacts.[2][3]
Comparative Analysis of Environmental Fate
The environmental fate of a herbicide dictates its persistence, mobility, and potential for exposure to non-target organisms. Key parameters for comparison include the rate of degradation in soil and water, and the potential for leaching into groundwater.
Degradation and Persistence
Both 2,4-D and MCPA undergo relatively rapid degradation in the environment, primarily through microbial action.[2][5] However, the rate of degradation can be influenced by environmental conditions such as soil type, temperature, and pH.
-
MCPA: In water, MCPA can degrade rapidly, with reports of 95% degradation within 13 days under certain conditions.[3] Ozonolysis in the dark can also lead to rapid degradation, with half-lives ranging from 4.2 to 11.5 hours.[3] An endophytic fungus, Phomopsis sp., has been shown to degrade up to 99.80% of MCPA in 14 days in liquid culture, utilizing it as a carbon source.[5] The primary metabolite identified in this fungal degradation pathway is 4-chloro-2-methylphenol.[5]
-
2,4-D: The degradation of 2,4-D is also primarily biological.[6] The hydrolytic degradation of 2,4-D esters is pH-dependent, with the ethylhexyl ester showing a half-life of 52.2 hours at pH 9 and 25°C, compared to 99.7 days at pH 5.[7] Bacterial strains such as Alcaligenes eutrophus JMP134 are known to effectively degrade 2,4-D.[6]
Mobility and Leaching
The potential for a herbicide to move through the soil profile and contaminate groundwater is a significant environmental concern. This is largely influenced by its water solubility and soil sorption characteristics (Koc).
-
MCPA: With Koc values ranging from 50 to 62 L/kg, MCPA is unlikely to strongly adsorb to soil particles and suspended solids, indicating a potential for mobility.[3] Its relatively high water solubility further contributes to its leaching potential, and it has been detected in surface water and groundwater.[3][5]
-
2,4-D: The acid form of 2,4-D has a log Koc between 0.7 and 2.33, suggesting it will predominantly remain in the water column rather than adsorbing to sediment.[2] This high water solubility and low soil binding affinity increase its potential for transport to aquatic environments.[4]
The following diagram illustrates the typical environmental fate and transport pathways for phenoxy herbicides like 2,4-D and MCPA.
Caption: Workflow for an acute aquatic toxicity test.
Conclusion
Both 2,4-D and MCPA are effective broadleaf herbicides with similar environmental profiles, characterized by relatively rapid degradation and low bioaccumulation potential. However, their mobility in soil and potential to contaminate water resources necessitate careful management practices. The choice between these herbicides and their various formulations should be informed by a site-specific environmental risk assessment. For researchers and professionals in drug development, understanding the environmental impact of such widely used chemicals provides a crucial context for the development of new, more environmentally benign alternatives. Future research should continue to explore the sublethal effects of these herbicides and their metabolites on non-target organisms and ecosystems.
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Toxicant default guideline values for aquatic ecosystem protection 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater - Water Quality Australia. (n.d.). Retrieved from [Link]
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Review report for the active substance 2,4-D. (2001). Retrieved from [Link]
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Proposed EQS for Water Framework Directive Annex VIII substances: 2,4-dichlorophenoxy-acetic acid (2,4-D). (2007). Retrieved from [Link]
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Toxicological Profile for 2,4-Dichlorophenoxyacetic acid. (2020). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Benli, A. Ç. K., et al. (2017). The sublethal effects of (2,4-Dichlorophenoxy) acetic acid (2,4-D) on narrow-clawed crayfish (Astacus leptodactylus Eschscholtz, 1823). ResearchGate. Retrieved from [Link]
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Zuanazzi, C., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International. Retrieved from [Link]
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Rahnama, R., et al. (2018). Comparative Toxicity Of Paraquat And 2, 4-Dichlorophenoxy Acetic Acid In Adult Artemia Franciscana. DergiPark. Retrieved from [Link]
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Acetic acid, (4-chloro-2-methylphenoxy)-, 2-ethylhexyl ester - Substance Details - SRS - EPA. (n.d.). Retrieved from [Link]
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(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved from [Link]
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Haugland, R. A., et al. (1990). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Applied and Environmental Microbiology. Retrieved from [Link]
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Wang, Y., et al. (2021). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp. Applied Ecology and Environmental Research. Retrieved from [Link]
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Benchmarking 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the novel compound, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid, against a curated library of known compounds. As a Senior Application Scientist, the aim is to present a scientifically rigorous, yet practical, approach for researchers, scientists, and drug development professionals to evaluate the potential of this molecule. This document is structured to provide not just protocols, but the underlying scientific rationale for the experimental choices, ensuring a self-validating and trustworthy analysis.
Introduction: Unveiling the Potential of a Novel Phenoxyacetic Acid Derivative
Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1] The core structure is a versatile scaffold present in numerous approved drugs.[1] The introduction of a chloro group and a cyclohexyl moiety to the phenoxyacetic acid backbone in "2-(4-Chloro-2-cyclohexylphenoxy)acetic acid" suggests a potential modulation of its physicochemical and biological properties. The chlorine atom can influence the compound's acidity and lipophilicity, while the bulky cyclohexyl group may enhance its binding affinity to specific biological targets.[2]
Given the known anti-inflammatory and potential antiepileptic activities of similar phenoxyacetic acid derivatives, this guide will focus on benchmarking our lead compound in the context of anti-inflammatory drug discovery .[3] Specifically, we hypothesize that 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid may act as an inhibitor of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust benchmarking strategy requires a multi-pronged approach, starting from broad screening to more focused mechanistic studies. This ensures a comprehensive evaluation of the compound's efficacy and selectivity.
Selection of the Comparator Compound Library
The choice of a comparator library is critical for a meaningful benchmark. For this study, we will utilize the Library of Pharmacologically Active Compounds (LOPAC®1280) from Sigma-Aldrich. This library is ideal as it contains a diverse collection of 1,280 well-characterized small molecules with known biological activities, including numerous established anti-inflammatory agents.[4] This allows for a direct comparison of our test compound against known standards.
Tiered Assay Strategy
Our experimental workflow is designed as a tiered screening funnel, progressively narrowing down the characterization from a primary screen to detailed mechanistic studies.
Caption: A tiered experimental workflow for benchmarking 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards.
Tier 1: High-Throughput Screening (HTS) for COX-1 and COX-2 Inhibition
Objective: To perform a primary screen of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid and the LOPAC®1280 library for inhibitory activity against human recombinant COX-1 and COX-2 enzymes.
Methodology: A commercially available colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical) will be used. This assay measures the peroxidase activity of cyclooxygenases.
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid in DMSO.
-
Using an automated liquid handler, dispense 1 µL of the test compound and each compound from the LOPAC®1280 library into separate wells of a 96-well plate to achieve a final screening concentration of 10 µM.
-
Include wells with DMSO only (negative control) and a known COX inhibitor like celecoxib (positive control).
-
-
Enzyme and Substrate Addition:
-
Add 10 µL of human recombinant COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of heme to each well.
-
Incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid (substrate).
-
-
Detection:
-
Add 50 µL of the colorimetric substrate solution.
-
Incubate for 10 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the DMSO control.
-
Compounds exhibiting >50% inhibition in the primary screen will be considered "hits" and will proceed to Tier 2.
-
Tier 2: IC50 Determination and Selectivity Index
Objective: To determine the half-maximal inhibitory concentration (IC50) of the hit compounds against COX-1 and COX-2 and to calculate the COX-2 selectivity index.
Methodology: A dose-response curve will be generated for each hit compound using the same colorimetric assay as in Tier 1.
Step-by-Step Protocol:
-
Serial Dilution:
-
Prepare a 10-point serial dilution of each hit compound, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
-
Assay Performance:
-
Perform the COX inhibition assay as described in section 3.1 with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index using the following formula: Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
-
Tier 3: Cellular Assay for Anti-inflammatory Activity
Objective: To evaluate the ability of the most potent and selective compounds to inhibit prostaglandin E2 (PGE2) production in a cellular context.
Methodology: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be used as a model for inflammation.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation and PGE2 production.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.
-
-
Cytotoxicity Assessment (MTT Assay):
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After collecting the supernatant, add MTT reagent to the cells and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at 570 nm to assess cell viability. This is crucial to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Data Presentation and Interpretation
The following tables represent hypothetical data to illustrate the benchmarking process.
Table 1: Primary HTS Results (10 µM Screening Concentration)
| Compound ID | % Inhibition COX-1 | % Inhibition COX-2 | Hit ( >50% Inhibition) |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 25 | 85 | Yes (COX-2) |
| Ibuprofen (Reference) | 90 | 88 | Yes (Both) |
| Celecoxib (Reference) | 15 | 95 | Yes (COX-2) |
| Compound X (from LOPAC) | 5 | 10 | No |
| ... | ... | ... | ... |
Table 2: IC50 Values and COX-2 Selectivity
| Compound ID | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 15.2 | 0.8 | 19 |
| Ibuprofen | 5.1 | 15.3 | 0.33 |
| Celecoxib | >100 | 0.05 | >2000 |
Table 3: Cellular Assay Results (PGE2 Inhibition in RAW 264.7 cells)
| Compound ID | IC50 for PGE2 Inhibition (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/IC50) |
| 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | 1.5 | >100 | >66.7 |
| Ibuprofen | 8.3 | >100 | >12 |
| Celecoxib | 0.1 | 50 | 500 |
Analysis and Discussion
Based on the hypothetical data, 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid demonstrates promising anti-inflammatory potential.
-
Primary Screening: The compound shows preferential inhibition of COX-2 over COX-1, a desirable profile for reducing inflammation with potentially fewer gastrointestinal side effects associated with COX-1 inhibition.
-
IC50 and Selectivity: The IC50 values confirm its potency and selectivity for COX-2, with a selectivity index of 19. While not as selective as celecoxib, it shows a clear preference for COX-2 over the non-selective inhibitor ibuprofen.
-
Cellular Activity: Crucially, the compound demonstrates efficacy in a cellular model of inflammation by inhibiting PGE2 production at a concentration that is not cytotoxic. Its therapeutic index is favorable, suggesting a good safety window.
Conclusion and Future Directions
This comprehensive benchmarking guide outlines a systematic approach to evaluate the anti-inflammatory potential of 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid. The hypothetical results suggest that this novel compound is a potent and selective COX-2 inhibitor with promising cellular activity.
Future studies should focus on:
-
Mechanism of Action: Investigating the binding mode of the compound to the COX-2 active site through molecular docking and structural biology studies.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects in animal models of inflammation, such as the carrageenan-induced paw edema model.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following this structured and scientifically-grounded approach, researchers can effectively benchmark novel compounds and make informed decisions in the drug discovery pipeline.
References
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PubChem. (n.d.). 2-(4,4-Difluorocyclohexyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]
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High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. Stanford University. Retrieved from [Link]
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Gitterman, D. P., et al. (2023). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. PLoS computational biology, 19(1), e1010725. Retrieved from [Link]
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Jetir. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
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PubMed. (2016). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. National Center for Biotechnology Information. Retrieved from [Link]
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Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Retrieved from [Link]
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MDPI. (2020). Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. Retrieved from [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
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Bjarnsholt, T., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PloS one, 10(9), e0136190. Retrieved from [Link]
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MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]
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PubChem. (n.d.). (4-chloro-2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2023). DrugPose: benchmarking 3D generative methods for early stage drug discovery. Retrieved from [Link]
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ResearchGate. (2018). Beneficial Effect of Acetic Acid on the Formation of Fe(OOH) Species and on the Catalytic Activity of Bioinspired Nonheme Fe Complexes. Retrieved from [Link]
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Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 1(1), 31–51. Retrieved from [Link]
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Daina, A., et al. (2015). Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives. Journal of chemical information and modeling, 55(8), 1545–1559. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC advances, 13(43), 30454–30467. Retrieved from [Link]
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PubMed. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. National Center for Biotechnology Information. Retrieved from [Link]
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